Cortisone-13C3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14?,15?,18?,19-,20-,21-/m0/s1/i5+1,9+1,13+1 |
InChI Key |
MFYSYFVPBJMHGN-FTFXCUAESA-N |
Isomeric SMILES |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Cortisone-13C3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities and research applications of Cortisone-13C3, a stable isotope-labeled internal standard crucial for accurate quantification of cortisone in complex biological matrices. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in mass spectrometry, and a summary of key quantitative data.
Introduction to this compound
This compound is a synthetically manufactured version of cortisone where three carbon atoms have been replaced with the heavy isotope, Carbon-13. This isotopic labeling renders it chemically identical to endogenous cortisone but with a distinct, higher molecular weight. This key characteristic allows it to be differentiated from the naturally occurring analyte by mass spectrometry.
Its primary and most critical use in research is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods[1][2]. By adding a known amount of this compound to a biological sample at the beginning of the analytical process, it serves as a reference compound to correct for variations that can occur during sample preparation, extraction, and instrument analysis[2][3]. This ensures high accuracy and precision in the final measurement of endogenous cortisone levels.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below. These specifications are critical for accurate preparation of standards and interpretation of analytical data.
| Property | Value | Reference |
| Chemical Formula | C₁₈¹³C₃H₂₈O₅ | [4] |
| Molecular Weight | 363.42 g/mol | |
| Isotopic Purity | Typically ≥98 atom % ¹³C | |
| Chemical Purity | Typically ≥97% | |
| Appearance | Typically supplied as a solution in methanol | |
| Storage Temperature | -20°C |
Primary Research Applications
The principal application of this compound is in isotope dilution mass spectrometry (IDMS) , which is considered the gold standard for accurate quantification of small molecules in biological samples. Its use is prevalent in several key research areas:
-
Clinical Diagnostics: For the accurate measurement of cortisone levels in serum, plasma, and urine to diagnose and monitor various endocrine disorders, including adrenal insufficiency and congenital adrenal hyperplasia.
-
Pharmacokinetic (PK) Studies: To precisely determine the absorption, distribution, metabolism, and excretion (ADME) of therapeutic corticosteroids.
-
Metabolomics and Steroid Profiling: In comprehensive studies of the steroid metabolome to understand the physiological and pathological roles of various steroids.
-
Anti-doping Analysis: For the reliable detection and quantification of synthetic glucocorticoids in athletes.
Experimental Protocols: Quantitative Analysis of Cortisone by LC-MS/MS
The following section outlines a typical experimental workflow for the quantification of cortisone in human serum using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.
Materials and Reagents
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Certified reference standards of unlabeled cortisone
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Human serum samples, calibrators, and quality control samples
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, methyl tert-butyl ether)
Sample Preparation
A robust sample preparation is critical for removing interferences and concentrating the analyte. The following is a generalized workflow.
-
Aliquoting and Spiking: To 100 µL of serum sample, calibrator, or quality control, add a precise volume of the this compound internal standard working solution.
-
Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume), to denature and precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction (Choose one):
-
Solid-Phase Extraction (SPE): Load the supernatant onto a conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the analytes with an organic solvent like methanol or acetonitrile.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether, to the supernatant. Vortex to facilitate the transfer of steroids into the organic layer. After phase separation (often aided by centrifugation), transfer the organic layer to a clean tube.
-
-
Evaporation: Evaporate the eluate or the collected organic layer to dryness under a gentle stream of nitrogen gas, often with gentle heating (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water) for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The reconstituted sample is then analyzed using a liquid chromatography-tandem mass spectrometry system.
| Parameter | Typical Conditions | Reference |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, <2 µm) | |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Column Temperature | 40°C | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both cortisone and this compound. The most abundant and specific transitions are chosen for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Cortisone | 361.2 | 163.1 | 121.0 |
| This compound | 364.2 | 166.1 | 124.0 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Data Analysis and Quantification
The concentration of endogenous cortisone in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The calibration curve is generated by analyzing a series of standards with known concentrations of cortisone and a fixed concentration of this compound.
Cortisol Signaling Pathway
Cortisone is a key metabolite of cortisol, the primary glucocorticoid in humans. The levels of cortisone and cortisol are interconnected through the action of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). Understanding the cortisol signaling pathway is therefore relevant to the interpretation of cortisone measurements.
The release of cortisol is regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis. The hypothalamus secretes corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to release adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol. Cortisol exerts negative feedback on both the hypothalamus and pituitary to inhibit further CRH and ACTH release.
Within a target cell, cortisol, being lipid-soluble, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSP) like HSP90. This binding causes the dissociation of the HSPs, and the cortisol-GR complex translocates to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, modulating the transcription of target genes. This leads to changes in protein synthesis and ultimately the physiological effects of cortisol, such as regulating metabolism, inflammation, and the immune response.
Conclusion
This compound is an indispensable tool for researchers and clinicians requiring accurate and precise measurement of cortisone. Its role as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to highly reliable quantitative data. The methodologies outlined in this guide provide a framework for the application of this compound in various research and diagnostic settings, ultimately contributing to a better understanding of steroid physiology and pathology.
References
Applications of Cortisone-13C3 in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, offering a powerful means to trace the fate of molecules in complex biological systems. Cortisone-13C3, a stable isotope-labeled version of the glucocorticoid hormone cortisone, has emerged as a critical tracer for elucidating the dynamics of steroid metabolism. Its use, particularly in conjunction with mass spectrometry, allows for the precise and accurate quantification of metabolic pathways, providing key insights into enzyme kinetics, disease pathophysiology, and the pharmacodynamics of therapeutic agents.
This technical guide provides a comprehensive overview of the applications of this compound in metabolic studies. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret studies utilizing this powerful analytical tool. The guide covers the core principles of its application, detailed experimental protocols for both in vivo and in vitro studies, and methods for data analysis and interpretation.
This compound is chemically identical to its endogenous counterpart but can be distinguished by its greater mass due to the incorporation of three Carbon-13 isotopes.[1] This mass difference allows it to be used as an internal standard for accurate quantification in isotope dilution mass spectrometry, the gold standard for steroid analysis.[2] Furthermore, as a metabolic tracer, it enables the study of the kinetics of the "cortisol-cortisone shuttle," a critical pre-receptor control point for glucocorticoid activity regulated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[3]
Core Applications of this compound
The primary application of this compound in metabolic studies revolves around its use as a tracer to investigate the activity of the 11β-HSD enzymes. These enzymes play a pivotal role in regulating the intracellular concentration of cortisol, the active glucocorticoid hormone.
-
11β-HSD Type 1 (11β-HSD1): Primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. It is highly expressed in the liver, adipose tissue, and the central nervous system.[4]
-
11β-HSD Type 2 (11β-HSD2): Functions as a dehydrogenase, inactivating cortisol by converting it to cortisone. This is crucial in mineralocorticoid target tissues like the kidney, protecting the mineralocorticoid receptor from illicit occupation by cortisol.[5]
By administering this compound and measuring the appearance of its metabolite, Cortisol-13C3, researchers can directly assess the reductase activity of 11β-HSD1 in vivo and in vitro. This has significant implications for:
-
Understanding Disease Pathophysiology: Dysregulation of 11β-HSD1 activity is implicated in a range of metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes. This compound tracer studies can help elucidate the role of this enzyme in the development and progression of these conditions.
-
Drug Development and Pharmacology: 11β-HSD1 is a key therapeutic target for metabolic diseases. This compound can be used to assess the efficacy of novel 11β-HSD1 inhibitors by measuring the reduction in the conversion of this compound to Cortisol-13C3. It is also a valuable tool in preclinical and clinical studies to understand the pharmacokinetic and pharmacodynamic properties of new drugs and their potential for drug-drug interactions.
-
Clinical Diagnostics: The ratio of cortisol to cortisone in biological fluids can serve as a biomarker for 11β-HSD activity. The use of stable isotope tracers like this compound can provide a more dynamic and accurate assessment of this activity compared to static measurements of endogenous hormones.
Quantitative Data Presentation
The following tables summarize key quantitative data from metabolic studies involving cortisone and cortisol, providing a reference for expected values and analytical performance.
Table 1: Pharmacokinetic Parameters of Cortisone and Cortisol in Humans
| Parameter | Cortisone | Cortisol | Reference |
| Half-life (t½) | ~1.7 hours (after oral administration of fluocortolone) | ~66 minutes (at normal levels), up to 120 minutes (with large loads) | |
| Oral Bioavailability | Rapidly absorbed and converted to cortisol | - | |
| Plasma Concentration Ratio (Cortisone/Cortisol) | Approached a plateau of ~0.43 after oral administration of labeled tracers | - |
Table 2: Typical Lower Limits of Quantification (LLOQ) for Cortisone and Cortisol by LC-MS/MS
| Analyte | LLOQ in Serum/Plasma | LLOQ in Urine | Reference |
| Cortisone | 0.69 ng/mL | 55.6 ng/mL (endogenous level) | |
| Cortisol | 3.45 ng/mL | 17.3 ng/mL (endogenous level) |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vivo Assessment of 11β-HSD1 Activity in Humans
This protocol describes a stable isotope tracer infusion study to measure whole-body cortisone to cortisol conversion.
1. Subject Preparation:
- Subjects should fast overnight.
- An intravenous catheter is placed in each arm, one for tracer infusion and one for blood sampling.
2. Tracer Administration:
- A primed-continuous infusion of this compound is administered. The priming dose is calculated to rapidly achieve steady-state concentrations, followed by a constant infusion.
3. Blood Sampling:
- Blood samples are collected at baseline and at regular intervals during the infusion to confirm the attainment of steady-state tracer concentrations.
4. Sample Processing:
- Plasma is separated by centrifugation and stored at -80°C until analysis.
5. LC-MS/MS Analysis:
- Plasma samples are prepared for analysis using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- LLE Protocol:
- To 100 µL of plasma, add an internal standard (e.g., Cortisol-d4).
- Add 2 mL of ethyl acetate and vortex for 30 seconds.
- Centrifuge at 3,000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
- SPE Protocol:
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the plasma sample.
- Wash the cartridge to remove interfering substances.
- Elute the analytes with methanol.
- Evaporate the eluate and reconstitute for analysis.
- Analyze the samples using a validated LC-MS/MS method to quantify this compound and the generated Cortisol-13C3.
6. Data Analysis:
- The rate of appearance of Cortisol-13C3 is calculated to determine the whole-body 11β-HSD1 reductase activity.
Protocol 2: In Vitro 11β-HSD1 Activity Assay in Cell Culture
This protocol details a method to assess 11β-HSD1 activity in a cell-based model.
1. Cell Culture:
- Culture cells known to express 11β-HSD1 (e.g., human liver cells, adipocytes) to confluence in appropriate culture vessels.
2. Assay Conditions:
- Wash the cells with serum-free medium.
- Incubate the cells with serum-free medium containing a known concentration of this compound.
- Incubate for a defined period (e.g., 4 hours) at 37°C.
3. Sample Collection:
- Collect the cell culture supernatant.
- Lyse the cells to determine protein concentration for normalization.
4. Sample Preparation:
- Prepare the supernatant for LC-MS/MS analysis using LLE or SPE as described in Protocol 1.
5. LC-MS/MS Analysis:
- Quantify the concentrations of this compound and the newly formed Cortisol-13C3 in the supernatant.
6. Data Analysis:
- Calculate the rate of Cortisol-13C3 production and normalize it to the protein concentration to determine the 11β-HSD1 activity.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in metabolic studies.
Conclusion
This compound is a powerful and versatile tool for the investigation of steroid metabolism. Its application in tracer studies provides dynamic and quantitative insights into the activity of the 11β-HSD enzymes, which are critical regulators of glucocorticoid action. The detailed protocols and methodologies presented in this guide are intended to facilitate the adoption of this technique in both basic and clinical research, as well as in the drug development pipeline. The ability to accurately assess the cortisol-cortisone shuttle using this compound will continue to be instrumental in advancing our understanding of metabolic diseases and in the development of novel therapeutic interventions.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
The Pivotal Role of Cortisone-13C3 in Advancing Clinical Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of clinical chemistry and endocrinology, the pursuit of analytical accuracy and precision is paramount. The quantification of steroid hormones, such as cortisone, plays a crucial role in the diagnosis and management of various endocrine disorders. The advent of stable isotope-labeled internal standards, particularly Cortisone-13C3, has revolutionized the field by enabling highly accurate and reliable measurements through isotope dilution mass spectrometry. This technical guide provides a comprehensive overview of the role of this compound, detailing its applications, experimental protocols, and the underlying principles of its utility.
The Core Principle: Isotope Dilution Mass Spectrometry
The primary application of this compound in clinical chemistry is as an internal standard in isotope dilution mass spectrometry (ID-MS), most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique is considered the gold standard for the accurate quantification of endogenous compounds in complex biological matrices like serum and urine.[4]
The fundamental principle of isotope dilution relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is chemically identical to endogenous cortisone but has a different mass due to the incorporation of three Carbon-13 isotopes.[5] This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the labeled internal standard.
By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, the concentration of the endogenous analyte can be calculated with high accuracy. The use of a stable isotope-labeled internal standard effectively corrects for any analyte loss during sample preparation and variations in instrument response, leading to superior precision and accuracy compared to other analytical techniques like immunoassays, which can suffer from cross-reactivity.
Applications of this compound in Clinical Chemistry
This compound serves as an indispensable tool in a variety of clinical and research applications:
-
Steroid Profiling: It is a key component in multi-steroid profiling methods that simultaneously quantify a panel of steroid hormones. This is crucial for the differential diagnosis of endocrine disorders such as Congenital Adrenal Hyperplasia (CAH), Cushing's syndrome, and Addison's disease.
-
Metabolic Studies: this compound can be used as a tracer to study the kinetics and metabolism of cortisone in vivo. This is particularly valuable for investigating the activity of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which regulate the interconversion of cortisol and cortisone, a pathway known as the cortisol-cortisone shuttle.
-
Method Validation: As a stable, well-characterized compound, this compound is used in the validation of new analytical methods for steroid hormone quantification, helping to establish parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Experimental Protocols: A Step-by-Step Guide
The following sections outline a typical workflow for the quantitative analysis of cortisone in human serum using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the steroids from the biological matrix and remove interfering substances. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol:
-
Aliquoting and Spiking: Aliquot 200-500 µL of serum into a clean tube. Add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, and vortex thoroughly.
-
Extraction: Add an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol, and vortex vigorously to extract the steroids into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS system, typically a mixture of methanol and water.
Solid-Phase Extraction (SPE) Protocol:
-
Aliquoting and Spiking: Prepare the serum sample as described in the LLE protocol.
-
Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the steroids from the cartridge with a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue as described in the LLE protocol.
Caption: General workflow for cortisone quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of steroids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.
-
Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
-
Column Temperature: The column is often heated to between 30 and 50 °C to improve peak shape and reduce run times.
Mass Spectrometry (MS) Parameters:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly used for the analysis of corticosteroids.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both endogenous cortisone and this compound.
Table 1: Typical MRM Transitions for Cortisone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisone | 361.2 | 163.1 |
| This compound | 364.2 | 166.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Quantitative Data and Method Validation
The use of this compound allows for the development of robust and reliable analytical methods. The tables below summarize typical validation parameters from various studies employing isotope dilution LC-MS/MS for cortisone quantification.
Table 2: Linearity and Lower Limits of Quantification (LLOQ)
| Study | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Study A | Serum | 2.5 - 100 | 2.5 |
| Study B | Hair | 0.5 - 500 (pg/mg) | 1 (pg/mg) |
| Study C | Hair | up to 500 (pg/mg) | 1 (pg/mg) |
Table 3: Precision and Accuracy
| Study | Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Study A | Serum | 5.0 | 3.6 | 1.9 | 92.0 |
| 25.0 | 6.0 | 5.8 | 98.8 | ||
| 100.0 | 4.8 | 4.2 | 89.2 | ||
| Study B | Hair | 2.5 (pg/mg) | < 10 | - | 74-126 |
| 400 (pg/mg) | < 10 | - | 82-102 | ||
| Study C | Hair | Low QC | < 8.8 | - | - |
| High QC | < 8.8 | - | - |
Table 4: Recovery
| Study | Matrix | Concentration (ng/mL) | Recovery (%) |
| Study A | Serum | 5.0 | 77.1 |
| 25.0 | 81.6 | ||
| 100.0 | 81.2 | ||
| Study C | Hair | Low QC (pg/mg) | 92.7 |
| High QC (pg/mg) | 102.3 |
Signaling Pathway: The Cortisol-Cortisone Shuttle
This compound is instrumental in studying the dynamics of the cortisol-cortisone shuttle, which is primarily regulated by the 11β-HSD enzymes. 11β-HSD1 predominantly converts inactive cortisone to active cortisol, while 11β-HSD2 inactivates cortisol by converting it to cortisone. This tissue-specific regulation of glucocorticoid activity is crucial for normal physiological function.
Caption: The cortisol-cortisone metabolic pathway.
By administering this compound as a tracer and measuring the appearance of Cortisol-13C3, researchers can quantify the rate of 11β-HSD1 activity in different tissues. This has significant implications for understanding the pathophysiology of metabolic diseases like obesity and type 2 diabetes, where dysregulation of this pathway is implicated.
Conclusion
This compound is a cornerstone of modern clinical chemistry, enabling the accurate and precise quantification of cortisone and the investigation of its metabolic pathways. Its role as an internal standard in isotope dilution mass spectrometry has set a new benchmark for reliability in steroid hormone analysis. For researchers and drug development professionals, a thorough understanding of the principles and protocols involving this compound is essential for generating high-quality data and advancing our knowledge of endocrine function and dysfunction. The continued application of this powerful tool will undoubtedly lead to further insights into the complex world of steroid endocrinology and the development of novel therapeutic strategies.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Serum steroid profiling by isotopic dilution-liquid chromatography-mass spectrometry: comparison with current immunoassays and reference intervals in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cortisone-13C3 in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of Cortisone-13C3 in endocrinology research. This compound is a stable isotope-labeled form of cortisone, an essential glucocorticoid hormone. Its primary utility lies in its application as an internal standard for the highly accurate quantification of endogenous cortisone and its active metabolite, cortisol, using mass spectrometry-based methods. This high precision is critical in the investigation of various endocrine disorders, including Cushing's syndrome and adrenal insufficiency. Furthermore, the use of stable isotope tracers like this compound is fundamental to metabolic studies aimed at elucidating the intricate pathways of steroid hormone synthesis and metabolism.
Core Applications in Endocrinology
The principal application of this compound in endocrinology research is as an internal standard in isotope dilution mass spectrometry. This technique is the gold standard for steroid hormone analysis due to its superior specificity and accuracy compared to traditional immunoassays.[1][2][3][4][5] The known concentration of this compound added to a biological sample allows for precise quantification of the endogenous analyte, correcting for variations in sample preparation and instrument response.
Beyond its role as an internal standard, this compound serves as a valuable tracer in metabolic studies to investigate the conversion of cortisone to cortisol. This conversion is a key step in regulating glucocorticoid activity at the tissue level and is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Quantitative Data Presentation
The following tables summarize the performance characteristics of analytical methods utilizing this compound and related stable isotope-labeled steroids for the quantification of cortisone and cortisol in various biological matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods for Cortisol and Cortisone Quantification
| Parameter | Serum/Plasma | Urine | Saliva | Hair |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 | >0.999 |
| Lower Limit of Quantification (LLOQ) | Cortisol: 0.2 - 1.0 ng/mL Cortisone: 0.1 - 2.5 ng/mL | Cortisol: 0.05 - 5 nmol/L Cortisone: 0.25 - 6 nmol/L | Cortisol: <1 nmol/L | Cortisol: 0.5 - 1 pg/mg |
| Intra-assay Precision (%CV) | <15% | <10% | <10% | <10% |
| Inter-assay Precision (%CV) | <15% | <10% | <15% | <10% |
| Accuracy/Recovery (%) | 85-115% | 85-115% | 88-99% | 87-102% |
Table 2: Performance Characteristics of GC-MS Methods for Steroid Profiling
| Parameter | Urine |
| Linearity (R²) | >0.99 |
| Accuracy (%) | 93-107% |
| Precision (%CV) | <15% |
| Recovery (%) | 99-107% |
Signaling Pathways
Glucocorticoids like cortisol exert their effects by binding to the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR). The signaling pathways are complex, involving genomic and non-genomic actions.
Experimental Protocols
Protocol 1: Quantification of Cortisol and Cortisone in Serum/Plasma by LC-MS/MS
This protocol outlines a standard procedure for the simultaneous measurement of cortisol and cortisone using this compound as an internal standard.
1. Sample Preparation:
- To 100 µL of serum or plasma, add a known amount of this compound (and a corresponding labeled cortisol internal standard, e.g., Cortisol-d4) in a solvent like methanol.
- Vortex to mix and allow for equilibration.
- Perform protein precipitation by adding a solvent such as acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or for direct injection if using a supported liquid extraction (SLE) plate.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 or similar reversed-phase column.
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.
- Flow Rate: Typically 0.3-0.5 mL/min.
- Injection Volume: 10-20 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor and product ions for cortisol, cortisone, and their stable isotope-labeled internal standards.
Protocol 2: Dexamethasone Suppression Test with LC-MS/MS Analysis
This dynamic test is used in the diagnosis of Cushing's syndrome.
1. Patient Protocol:
- Administer a low dose (e.g., 1 mg) of dexamethasone to the patient orally at 11 PM.
- Collect a blood sample the following morning at 8 AM.
2. Sample Analysis:
- Process the collected serum or plasma sample as described in Protocol 1.
- The LC-MS/MS method should be validated for the simultaneous quantification of cortisol and dexamethasone.
- The use of a labeled internal standard for cortisol (e.g., Cortisol-d4 or Cortisol-13C3) is essential.
- A normal response is the suppression of morning cortisol levels below a defined cutoff (e.g., <50 nmol/L). Failure to suppress suggests hypercortisolism.
Protocol 3: ACTH Stimulation Test with LC-MS/MS Analysis
This test is used to assess adrenal insufficiency.
1. Patient Protocol:
- Collect a baseline blood sample for cortisol measurement.
- Administer a synthetic ACTH analogue (e.g., cosyntropin) intravenously or intramuscularly.
- Collect blood samples at 30 and 60 minutes post-administration.
2. Sample Analysis:
- Measure cortisol concentrations in the baseline and stimulated samples using the LC-MS/MS method detailed in Protocol 1.
- A normal response is a stimulated cortisol level above a certain threshold (e.g., >420-500 nmol/L), indicating adequate adrenal function.
Experimental Workflows
Conclusion
This compound is an indispensable tool in modern endocrinology research. Its primary role as an internal standard in mass spectrometry has revolutionized the accurate measurement of cortisol and cortisone, which is fundamental for the diagnosis and management of adrenal disorders. The principles of stable isotope labeling also underpin its use in metabolic studies to probe the dynamic interplay of steroid hormones. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of these advanced analytical techniques, ultimately contributing to a deeper understanding of endocrine physiology and pathophysiology.
References
- 1. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stable-isotope tracing reveals the role of corticosteroid receptors in driving cortisol-mediated central and peripheral glucose regulation in zebrafish [frontiersin.org]
- 3. Mass Spectrometry Theory and Application to Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of serum cortisol using isotope dilution-liquid chromatography-mass spectrometry as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Indispensable Role of Stable Isotope Labeling in Steroid Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise and accurate quantification of steroids is paramount in numerous fields, from clinical endocrinology and drug development to anti-doping and metabolomics. However, the inherent complexities of biological matrices and the often low endogenous concentrations of steroids present significant analytical challenges. This technical guide delves into the core principles and methodologies of stable isotope labeling coupled with mass spectrometry, a gold-standard technique that has revolutionized steroid analysis. By providing a robust framework for accurate quantification, this method overcomes the limitations of traditional analytical approaches. This guide will detail the fundamental concepts, experimental protocols, and data interpretation, offering a comprehensive resource for researchers and professionals in the field.
Core Principles of Stable Isotope Labeling in Steroid Analysis
Stable isotope labeling is a technique where an atom in a molecule of interest is replaced by its heavier, non-radioactive isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] These isotopically labeled molecules serve as ideal internal standards for quantitative analysis using mass spectrometry.[2] The key principle lies in the fact that the labeled steroid is chemically identical to its endogenous counterpart, meaning it exhibits the same chromatographic behavior and ionization efficiency.[2] However, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate between the analyte and the internal standard.[2]
This technique, known as isotope dilution mass spectrometry (IDMS) , is the cornerstone of modern quantitative steroid analysis.[2] The use of a stable isotope-labeled internal standard (SIL-IS) allows for the correction of variability that can occur during sample preparation, extraction, and analysis, thereby significantly improving the accuracy and precision of the results.
Advantages of Using Stable Isotope-Labeled Internal Standards:
-
Enhanced Accuracy and Precision: Compensates for sample loss during extraction and purification.
-
Improved Specificity: The unique mass of the SIL-IS distinguishes it from other matrix components.
-
Increased Sensitivity: Allows for the detection and quantification of low-abundance steroids.
-
Mitigation of Matrix Effects: The SIL-IS and the analyte are affected similarly by ion suppression or enhancement in the mass spectrometer.
Quantitative Data Summary
The use of stable isotope labeling significantly enhances the performance of analytical methods for steroid quantification. The following tables summarize key quantitative data from various studies, highlighting the improvements in sensitivity, accuracy, and precision.
Table 1: Comparison of Analytical Performance for Steroid Quantification
| Steroid | Analytical Method | Labeled Internal Standard | Lower Limit of Quantification (LLOQ) | Recovery (%) | Within-day CV (%) | Between-day CV (%) | Reference |
| 12 Steroids Panel | HPLC-MS/MS | Deuterium labeled IS for each analyte | Not Specified | 90-110 | <11.5 | 3.5-12.2 | |
| Androstenedione | LC-MS/MS | ¹³C₃-labeled androstenedione | 0.05 ng/mL | 95-105 (serum), 91-103 (plasma) | <5.2 | Not Specified | |
| 12 Steroid Hormones | LC-MS/MS | Spiked internal standards | 0.005 ng/mL (Estradiol) - 1 ng/mL (Cortisol) | 86.4-115.0 | Not Specified | Not Specified | |
| Cortisol | LC-MS/MS | d₃-cortisol, d₄-cortisol | 2 ng/mL | -4.5 (accuracy) | Not Specified | 5.5 | |
| Cortisone | LC-MS/MS | d₃-cortisone | 2 ng/mL | -3.8 (accuracy) | Not Specified | 8.6 |
Table 2: Improvement in Ionization Efficiency with Derivatization
| Steroid Group | Derivatization Reagent | Improvement in Ionization Efficiency | Reference |
| Androgenic and Progestagenic Steroids | Girard reagent P (GP) | 4-504 folds |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for steroid analysis using stable isotope labeling with LC-MS/MS.
Protocol 1: Simultaneous Determination of 12 Steroids in Serum by Isotope Dilution LC-MS/MS
This protocol is adapted from a high-throughput method for clinical applications.
1. Sample Preparation:
- Pipette 200 µL of serum into a microcentrifuge tube.
- Add 300 µL of acetonitrile containing a mixture of deuterium-labeled internal standards for the 12 target steroids.
- Vortex the mixture to precipitate proteins.
- Centrifuge to pellet the precipitated proteins.
- Transfer 450 µL of the supernatant to a new tube.
- Dilute the supernatant with 900 µL of water.
2. LC-MS/MS Analysis:
- HPLC System: Shimadzu HPLC system.
- Mass Spectrometer: API-5000 triple-quadrupole mass spectrometer with a PhotoSpray source.
- Column: C-8 column.
- Injection Volume: 1000 µL.
- Chromatography:
- Inject the diluted supernatant onto the C-8 column.
- Wash the column for 3 minutes.
- Activate a valve to initiate the gradient elution program to elute the steroids.
- Mass Spectrometry:
- Perform quantitation using Multiple Reaction Monitoring (MRM) analysis.
- Operate in positive ion mode for 11 of the analytes.
- Operate in negative ion mode for the analysis of aldosterone.
3. Data Analysis:
- Quantify each steroid by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
Protocol 2: Analysis of Androgenic and Progestagenic Steroids with Derivatization
This protocol utilizes derivatization to enhance the ionization efficiency of steroids.
1. Synthesis of Labeling Reagents:
- Synthesize Girard reagent P (GP) and its deuterated analogue, d5-Girard reagent P (d5-GP).
2. Sample Preparation and Derivatization:
- Take a known volume of the biological fluid (e.g., follicular fluid).
- Perform a liquid-liquid extraction to isolate the steroids.
- Evaporate the organic solvent to dryness.
- Reconstitute the residue in a reaction buffer.
- Add Girard reagent P (GP) to the sample to derivatize the endogenous steroids.
- In parallel, prepare calibration standards and add d5-Girard reagent P (d5-GP) to derivatize the standard steroids, which will serve as the internal standards.
3. LC-MS/MS Analysis:
- LC System: A suitable liquid chromatography system.
- Mass Spectrometer: An electrospray ionization tandem mass spectrometer (ESI-MS/MS).
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier.
- Injection Volume: A defined volume of the derivatized sample.
- Mass Spectrometry:
- Operate in positive ion ESI mode.
- Use MRM to monitor the specific precursor-to-product ion transitions for each derivatized steroid and its labeled internal standard.
4. Data Analysis:
- Construct a calibration curve using the peak area ratios of the d5-GP labeled standards to an unlabeled standard.
- Quantify the endogenous steroids in the sample by comparing their peak area ratios with the GP-labeled internal standards to the calibration curve.
Visualizations: Workflows and Signaling Pathways
Visual representations are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a steroid signaling pathway.
Experimental Workflow for Steroid Analysis using IDMS
Caption: A generalized workflow for steroid analysis using isotope dilution mass spectrometry.
Androgen Receptor Signaling Pathway
References
The Role of Cortisone-13C3 in Advancing Therapeutic Drug Monitoring of Corticosteroid Therapies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Cortisone-13C3 as an internal standard in the therapeutic drug monitoring (TDM) of cortisone and related corticosteroids. The use of stable isotope-labeled internal standards, such as this compound, is paramount in quantitative mass spectrometry-based assays to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This guide details the analytical methodologies, presents quantitative performance data, and outlines the relevant biological pathways and clinical workflows.
Introduction to Cortisone and Therapeutic Drug Monitoring
Cortisone is a glucocorticoid, a class of steroid hormones that are essential for the regulation of metabolism, immune function, and inflammatory responses. Synthetic glucocorticoids are widely prescribed for a variety of conditions, including autoimmune diseases, asthma, and organ transplantation. However, the therapeutic window for these drugs is often narrow, and prolonged use can lead to significant adverse effects. Therapeutic drug monitoring (TDM) is a crucial clinical practice to optimize dosing regimens, maximize therapeutic efficacy, and minimize toxicity. The accurate quantification of exogenous and endogenous corticosteroids is central to effective TDM.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of corticosteroids in biological matrices due to its high sensitivity, specificity, and ability to multiplex. The use of a stable isotope-labeled internal standard, which has the same chemical properties as the analyte but a different mass, is essential for reliable quantification. This compound, with three carbon-13 isotopes, serves as an ideal internal standard for cortisone analysis.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The signaling pathway is a key consideration in understanding the pharmacodynamics of corticosteroid therapy.
Experimental Protocols for Cortisone Quantification using LC-MS/MS with this compound
While a specific, universally adopted protocol for this compound does not exist, the following represents a comprehensive and robust methodology adapted from validated assays for cortisol and other corticosteroids using stable isotope-labeled internal standards.[1][2][3] This protocol is intended for the quantification of cortisone in human plasma.
1. Materials and Reagents
-
Analytes and Internal Standard: Cortisone, this compound (Cerilliant or equivalent)
-
Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., zinc sulfate in methanol)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (50:50, v/v)
2. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-30% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
4. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cortisone: Precursor ion (Q1) m/z 361.2 → Product ion (Q3) m/z 163.1 (quantifier) and m/z 121.1 (qualifier).[3]
-
This compound: Precursor ion (Q1) m/z 364.2 → Product ion (Q3) m/z 166.1.
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision energy.
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative performance data for LC-MS/MS methods for cortisone and related corticosteroids using stable isotope-labeled internal standards. While specific data for this compound is limited in publicly available literature, the presented data from methods using other deuterated or 13C-labeled standards provide a strong indication of the expected performance.
Table 1: Method Validation Parameters for Cortisone Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 500 ng/mL (r > 0.99) | [4] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 10% | |
| Accuracy (Trueness) | Within 15% | |
| Recovery | >85% |
Table 2: Performance Characteristics from a Cortisol Assay using 13C3-labeled Standard
| Parameter | Result (for Cortisol-13C3 as calibrator) |
| Linearity (R²) | 0.9992 |
| LOD | 0.1 pg/mg |
| LOQ | 0.5 pg/mg |
| Precision (max deviation) | 10% |
| Accuracy (deviation at low QC) | 26% (due to endogenous levels) |
| Recovery (low QC) | 87.3% |
| Recovery (high QC) | 82.1% |
Note: This data is for a cortisol assay in hair but provides a good reference for the performance of a 13C3-labeled standard.
Workflow for Therapeutic Drug Monitoring of Corticosteroids
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of patients undergoing corticosteroid therapy, incorporating the use of LC-MS/MS with this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays represents a critical component in the advancement of therapeutic drug monitoring for corticosteroid therapies. Its chemical similarity to the endogenous analyte ensures accurate correction for analytical variability, leading to reliable and reproducible quantification. The detailed experimental protocol and performance data provided in this guide offer a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods. The integration of such precise analytical techniques into the clinical workflow, as depicted in the TDM flowchart, is essential for personalizing corticosteroid treatment, thereby improving patient outcomes by enhancing efficacy and minimizing adverse effects. Further development and validation of methods specifically utilizing this compound will continue to refine the practice of TDM in this important therapeutic area.
References
- 1. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cortisone-13C3 for Metabolomics and Flux Analysis
Stable isotope labeling is a powerful and indispensable technique in the field of metabolomics, enabling researchers to trace metabolic pathways and quantify the rate of turnover of metabolites, known as metabolic flux.[1] By introducing molecules in which atoms are replaced by their heavier, non-radioactive stable isotopes, scientists can track the transformation of these compounds within a biological system.[1] this compound, a stable isotope-labeled version of cortisone, serves as a critical tool for investigating steroid hormone metabolism, particularly the dynamic interplay between cortisone and its active form, cortisol.[2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods for leveraging this compound in metabolomics and metabolic flux analysis (MFA).
Core Principles: Metabolic Flux and Isotope Dilution
Metabolic Flux Analysis (MFA): MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4] In the context of steroid metabolism, it allows for the measurement of the conversion rates between different steroid hormones. By introducing a 13C-labeled tracer like this compound, researchers can track the appearance of the 13C label in downstream metabolites, such as cortisol. The rate at which the label is incorporated provides a direct measure of the metabolic flux through that specific pathway.
Isotope Dilution Mass Spectrometry (ID-MS): this compound is also frequently used as an internal standard for the accurate quantification of endogenous cortisone. This method, known as isotope dilution, involves adding a known quantity of the labeled standard to a sample. Because the labeled standard is chemically identical to the natural analyte, it experiences the same variations during sample preparation and analysis. By measuring the ratio of the natural analyte to the labeled standard using mass spectrometry, precise and accurate quantification can be achieved, correcting for any sample loss during processing.
The Cortisol-Cortisone Pathway: A Key Metabolic Hub
The interconversion of the inactive glucocorticoid cortisone and the active glucocorticoid cortisol is a pivotal control point in steroid hormone action. This reaction is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which exists in two main isoforms.
-
11β-HSD1: Primarily functions as a reductase, converting cortisone to active cortisol. It is highly expressed in key metabolic tissues like the liver and adipose tissue.
-
11β-HSD2: Functions as a dehydrogenase, inactivating cortisol by converting it to cortisone.
This dynamic recycling allows for tissue-specific regulation of glucocorticoid activity. Tracing this pathway with this compound provides crucial insights into the regulation of metabolic processes and the pathophysiology of diseases like metabolic syndrome.
Experimental Design and Workflow
A typical stable isotope tracing experiment involves several key stages, from introducing the labeled tracer to the final data analysis. Careful planning at each step is essential for generating high-quality, interpretable data.
Detailed Experimental Protocols
The success of a flux analysis experiment is highly dependent on meticulous and validated protocols. Below are representative methodologies for in vitro and sample preparation stages.
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes a general procedure for labeling cultured cells (e.g., adipocytes, hepatocytes) with this compound to study its conversion to Cortisol-13C3.
-
Cell Seeding & Growth: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture cells in standard growth medium.
-
Medium Exchange: Once cells reach the desired confluency, aspirate the standard medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add pre-warmed culture medium containing a known concentration of this compound (e.g., 100 nM). The optimal concentration and labeling duration should be determined empirically but often ranges from a few hours to 24 hours.
-
Metabolism Quenching: After the incubation period, rapidly halt all metabolic activity. Aspirate the labeling medium and immediately add a cold quenching solution (e.g., 80:20 methanol:water at -80°C). This step is critical to prevent enzymatic activity from altering metabolite levels post-incubation.
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extract, typically under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract can then be stored at -80°C or reconstituted in a suitable solvent for LC-MS analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Cortisol/Cortisone
This protocol outlines the extraction of cortisol and cortisone from a biological matrix like plasma or urine for quantification.
-
Sample Thawing: Thaw frozen samples (e.g., plasma, urine) on ice.
-
Internal Standard Spiking: To a defined volume of sample (e.g., 100 µL), add the internal standard solution. If quantifying endogenous cortisone, this compound would be added. If quantifying cortisol, a deuterated cortisol standard (e.g., d4-Cortisol) is often used.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile to the sample. This step precipitates the majority of proteins, which can interfere with the analysis.
-
Vortexing and Centrifugation: Vortex the sample vigorously for 10-30 seconds to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation/Dilution:
-
For higher sensitivity: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a smaller volume of the initial mobile phase (e.g., 50-100 µL) for LC-MS/MS injection.
-
For simpler workflow: Dilute the supernatant with water (e.g., add 600 µL of water to 200 µL of supernatant) before injection.
-
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Quantitative Data and Method Performance
The accuracy of metabolomics and flux analysis relies on robust and sensitive analytical methods. Isotope dilution mass spectrometry provides the gold standard for quantification.
Table 1: Performance of Mass Spectrometry-Based Quantification
This table summarizes typical performance characteristics for the analysis of cortisol and cortisone using gas chromatography-mass spectrometry (GC-MS), demonstrating the high precision of isotope dilution techniques.
| Parameter | Cortisol | Cortisone | Reference |
| Sensitivity Limit (per injection) | 150 pg | 50 pg | |
| Within-Day Reproducibility (Relative Error) | < 3.07% | < 3.07% | |
| Inter-Assay Coefficient of Variation (C.V.) | < 1.80% | < 1.80% |
Table 2: Pharmacokinetic Parameters of Key Corticosteroids
Understanding the clearance rates of corticosteroids is essential for designing in vivo tracer experiments.
| Hormone | Secretion Rate (mg/day) | Plasma Half-life | Reference |
| Cortisol | 15 - 20 | 66 - 120 min | |
| Corticosterone | ~4 | More rapid than cortisol | |
| Aldosterone | 0.05 - 0.2 | < 20 min |
Data Analysis and Interpretation
After LC-MS/MS analysis, the raw data must be processed to determine the level of isotope incorporation and calculate flux rates.
-
Peak Integration: Chromatographic peaks for each labeled (e.g., Cortisol-13C3) and unlabeled (e.g., Cortisol) analyte are integrated to determine their respective signal intensities or areas.
-
Mass Isotopologue Distribution (MID): The core of flux analysis involves determining the MID, which is the fractional abundance of each isotopologue (molecules differing only in the number of isotopic labels) of a given metabolite. For example, after introducing this compound, one would measure the relative amounts of Cortisol with zero (M+0), one (M+1), two (M+2), or three (M+3) 13C atoms.
-
Flux Calculation: The MID data, along with measured uptake and secretion rates, are input into computational models. These models use stoichiometric network information to solve for the unknown intracellular flux values that best explain the observed labeling patterns.
By applying these principles and protocols, researchers can effectively use this compound to unravel the complex dynamics of steroid metabolism, providing valuable insights for endocrinology research and the development of novel therapeutics.
References
Safety and Handling of Cortisone-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Cortisone-13C3, an isotopically labeled form of cortisone used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable isotopes like 13C does not alter the chemical properties of the molecule, making it an ideal tracer for metabolic studies and pharmacokinetic research.[]
Compound Identification and Properties
This compound is a stable, non-radioactive isotopically labeled version of cortisone. The 13C isotopes are typically incorporated at specific positions within the cortisone molecule.
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Cortisone (2,3,4-13C3) |
| Chemical Formula | 13C3C18H28O5 |
| Molecular Weight | 363.42 g/mol [3] |
| CAS Number (Labeled) | 2350278-95-2[3] |
| CAS Number (Unlabeled) | 53-06-5 |
| Isotopic Purity | Typically ≥98 atom % 13C |
| Chemical Purity | Typically ≥97% |
Hazard Identification and Safety Precautions
This compound is most commonly supplied as a solution in methanol, which is a highly flammable and toxic solvent. Therefore, the primary hazards are associated with the solvent.
GHS Hazard Classification (for solution in Methanol):
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs (eyes, central nervous system). |
Signal Word: Danger
Hazard Pictograms:
GHS02 (Flame), GHS06 (Skull and Crossbones), GHS08 (Health Hazard)
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the product's Safety Data Sheet (SDS). Key precautions include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.
-
P403 + P235: Store in a well-ventilated place. Keep cool.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Parameter | Guideline |
| Storage Temperature | Store in a freezer at -20°C. |
| Storage Conditions | Keep container tightly closed. Protect from light, air, and moisture. |
| Shipping | Often shipped on dry ice. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools. |
Experimental Protocols: General Guidelines for Handling Isotopically Labeled Steroids
While specific experimental protocols will vary depending on the application, the following provides a general workflow for handling isotopically labeled steroids like this compound.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, verify the product integrity and that the correct compound has been delivered.
-
Immediately transfer the product to a freezer set at -20°C for storage.
2. Preparation of Stock Solutions:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
If the compound is in solid form, carefully weigh the required amount using an analytical balance.
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration. The product is often supplied as a 100 µg/mL solution in methanol.
3. Sample Preparation for Analysis (Example: Steroid Extraction from Serum):
-
Sample Pre-treatment: To a known volume of serum (e.g., 300 µL), add a precise volume of the this compound internal standard solution (e.g., 25 µL).
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the biological matrix.
-
Drying: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument.
Logical Relationships in Safety Handling
The following diagram illustrates the logical flow of safety considerations when working with this compound.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately. |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste materials should be treated as hazardous chemical waste.
This technical guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
Methodological & Application
Application Notes and Protocols for Cortisone-13C3 Sample Preparation in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction and preparation of Cortisone-13C3 from human plasma samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are based on established techniques for steroid analysis and are intended to provide a robust starting point for laboratory-specific validation. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of endogenous cortisone.
Introduction
Accurate measurement of cortisone levels in plasma is vital in many areas of clinical research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] It allows for the correction of matrix effects and variations in sample processing, thereby improving the accuracy and precision of the results.[2][3]
This application note details three common and effective sample preparation techniques for extracting cortisone, and by extension this compound, from plasma:
-
Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts.[4][5]
-
Supported Liquid Extraction (SLE): A high-throughput technique analogous to traditional liquid-liquid extraction but in a 96-well plate format, reducing manual handling and emulsion formation.
-
Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of proteins from the plasma sample.
The choice of method will depend on the required sample purity, throughput, and available automation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different extraction methods based on literature for cortisone and other steroids. These values should be considered as representative, and laboratory-specific validation is essential.
| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Protein Precipitation (PPT) |
| Recovery | 80% - 100% | 73.5% - 111.9% | Generally lower and more variable |
| Matrix Effects | Minimized due to high selectivity | Can be significant, but reducible with optimization | Often the most significant |
| Throughput | Moderate to High (with automation) | High (96-well format) | High |
| Cost per Sample | Moderate to High | Moderate | Low |
| Protocol Time | < 30 minutes (with automation) | ~90 minutes for 80+ samples (automated) | < 20 minutes |
| Lower Limit of Quantification (LLOQ) | Can reach pg/mL levels | 0.025–0.500 ng/mL for a steroid panel | Generally higher than SPE/SLE |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is designed for a generic reversed-phase SPE cartridge and may require optimization for specific cartridge chemistries.
Materials:
-
Human plasma containing this compound as an internal standard.
-
SPE cartridges (e.g., C18 or polymeric reversed-phase).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Wash solvent: 30% Methanol in water.
-
Elution solvent: Methanol.
-
Centrifuge or vacuum manifold.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent (e.g., 50:50 Methanol:Water).
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. For a 100 µL plasma sample, add this compound internal standard solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove interfering substances.
-
Elution: Elute the this compound and other analytes with 2 x 25 µL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to mix.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is designed for a 96-well SLE plate.
Materials:
-
Human plasma containing this compound as an internal standard.
-
96-well SLE plate.
-
Dilution buffer (e.g., 0.1% formic acid in water).
-
Elution solvent: Dichloromethane:Isopropanol (98:2 v/v).
-
96-well collection plate.
-
Automated liquid handler (recommended) or manual pipettes.
-
Plate sealer.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent (e.g., 50:50 Methanol:Water).
Procedure:
-
Sample Pre-treatment: In a separate 96-well plate, dilute 200 µL of plasma with 200 µL of 0.1% formic acid in water containing the this compound internal standard.
-
Loading: Load the diluted plasma onto the 96-well SLE plate. Apply a gentle vacuum to facilitate the absorption of the sample into the support material.
-
Extraction: Add 1 mL of Dichloromethane:Isopropanol (98:2) to each well. Allow the solvent to flow through the support material via gravity for approximately 5 minutes.
-
Final Elution: Apply a gentle vacuum to pull the remaining solvent into the collection plate.
-
Evaporation: Evaporate the solvent in the collection plate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Seal the plate and vortex to mix.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT)
This is a rapid and simple protocol suitable for high-throughput screening.
Materials:
-
Human plasma containing this compound as an internal standard.
-
Precipitation solvent: Acetonitrile (containing the internal standard).
-
Microcentrifuge tubes or 96-well protein precipitation filter plates.
-
Centrifuge (if using tubes) or vacuum manifold (if using plates).
-
Collection plate (if using filter plates).
Procedure:
-
Precipitation: In a microcentrifuge tube or the wells of a protein precipitation plate, add 3 parts of cold acetonitrile (e.g., 300 µL) to 1 part of plasma (e.g., 100 µL). The acetonitrile should contain the this compound internal standard.
-
Mixing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Separation:
-
Centrifugation Method: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Filter Plate Method: Place the filter plate on a vacuum manifold and apply vacuum to draw the supernatant through the filter into a clean collection plate.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent (e.g., 100 µL of 50:50 Methanol:Water).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualized Workflows
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Supported Liquid Extraction (SLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. itspsolutions.com [itspsolutions.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Serum Cortisone Analysis Using a Cortisone-¹³C₃ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of Cortisone-¹³C₃ as an internal standard for the accurate quantification of cortisone in human serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed experimental protocols, data presentation in structured tables, and workflow visualizations to guide researchers in developing and validating robust analytical methods.
Introduction
The accurate measurement of serum cortisone, a key glucocorticoid hormone, is crucial in various physiological and pathological studies. Isotope dilution LC-MS/MS has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity, minimizing the cross-reactivity issues often encountered with immunoassays[1]. The use of a stable isotope-labeled internal standard, such as Cortisone-¹³C₃, is essential for correcting analytical variability, including matrix effects and inconsistencies in sample preparation and instrument response, thereby ensuring precise and accurate quantification[2].
This document outlines protocols for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, and provides typical LC-MS/MS parameters for the analysis of serum cortisone.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (Analytical grade)
-
Dichloromethane (Analytical grade)
-
Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
-
Human Serum:
-
Drug-free, charcoal-stripped serum for calibration standards and quality controls.
-
Patient/study serum samples.
-
Preparation of Standard and Internal Standard Solutions
Stock Solutions:
-
Prepare a stock solution of cortisone at a concentration of 1 mg/mL in methanol.
-
Cortisone-¹³C₃ is often commercially available as a certified solution, for example, at 100 µg/mL in methanol. If starting from a solid, prepare a stock solution at 100 µg/mL in methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of cortisone by serial dilution of the stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration curves. The concentration range should encompass the expected physiological or pathological concentrations of cortisone in serum.
Working Internal Standard Solution:
-
The concentration of the working internal standard solution should be optimized to yield a response that is within the linear range of the instrument and comparable to the response of the analyte in the samples. A typical approach is to prepare a working solution that, when added to the serum sample, results in a final concentration that is in the mid-range of the calibration curve. For instance, a working internal standard solution can be prepared by diluting the stock solution in acetonitrile.
Sample Preparation Methodologies
Three common sample preparation methods are detailed below. The choice of method will depend on the required level of sample cleanup, desired throughput, and available laboratory equipment.
This is a rapid and simple method suitable for high-throughput analysis.
-
Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume of the Cortisone-¹³C₃ working internal standard solution to each tube. For example, add 20 µL of a working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard if not added separately) to each tube to precipitate the proteins.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase starting composition (e.g., 50:50 methanol:water).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LLE provides a cleaner extract compared to PPT by removing more matrix components.
-
Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control into a glass tube.
-
Internal Standard Addition: Add the Cortisone-¹³C₃ working internal standard solution to each tube. For example, 20 µL of the working solution is mixed into the serum.
-
Extraction: Add 2 mL of an organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol, to each tube.
-
Vortexing: Vortex the tubes for 30 seconds to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 3,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
SPE offers the most thorough sample cleanup, effectively removing phospholipids and other interfering substances.
-
Sample Pre-treatment: To 100 µL of serum, add 400 µL of 0.5% formic acid in water. Spike the sample with the Cortisone-¹³C₃ internal standard.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 30% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the cortisone and the internal standard with a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate cortisone from other endogenous steroids. An example gradient is a slow ramp from a lower to a higher percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-45°C.
-
Injection Volume: 5-20 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for cortisone analysis.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for cortisone and Cortisone-¹³C₃ should be optimized.
-
Cortisone: A common transition is m/z 361.1 → 163.1.
-
Cortisone-¹³C₃: The precursor ion will be shifted by +3 Da, so the transition would be m/z 364.1 → product ion (e.g., 163.1 or another stable fragment).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
Data Presentation
The following tables summarize typical quantitative data for cortisone analysis in serum.
Table 1: Calibration and Linearity Data
| Parameter | Cortisone | Reference |
| Calibration Range | 2.5 - 100.0 ng/mL | |
| Linearity (r²) | > 0.998 |
Table 2: Limits of Detection and Quantification
| Parameter | Cortisone | Reference |
| Limit of Detection (LOD) | 1.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
Table 3: Precision and Accuracy
| Parameter | Cortisone | Reference |
| Intra-assay Precision (%CV) | 1.9 - 6.0% | |
| Inter-assay Precision (%CV) | 1.9 - 5.8% | |
| Accuracy (% Bias) | 89.2 - 98.8% |
Table 4: Recovery
| Parameter | Cortisone | Reference |
| Mean Recovery | 79.9% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Protein Precipitation Workflow for Serum Cortisone Analysis.
Caption: Liquid-Liquid Extraction Workflow for Serum Cortisone Analysis.
Caption: Solid-Phase Extraction Workflow for Serum Cortisone Analysis.
References
Application Notes and Protocols for Cortisone-13C3 Analysis in Human Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of human urine samples for the quantitative analysis of cortisone using Cortisone-13C3 as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cortisone is a key steroid hormone involved in a variety of physiological processes. Its accurate quantification in urine is crucial for diagnosing various endocrine disorders and for monitoring glucocorticoid therapy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
This application note details a robust and reliable method for the preparation of urine samples, including enzymatic hydrolysis of cortisone conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration prior to LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Cortisone and this compound standards
-
β-glucuronidase from Helix pomatia or recombinant sources
-
Sodium acetate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard spiking solution (this compound in methanol)
-
Phosphate buffered saline (PBS) for surrogate matrix in calibration
Sample Collection and Storage
Collect 24-hour urine samples without preservatives. Upon collection, measure and record the total volume. Centrifuge an aliquot at approximately 3000 x g for 10 minutes to remove particulate matter. Store the supernatant at -80°C until analysis.
Enzymatic Hydrolysis of Glucuronide Conjugates
A significant portion of cortisone in urine is conjugated to glucuronic acid. Enzymatic hydrolysis is performed to cleave these conjugates and measure the total cortisone concentration.
-
Thaw urine samples at room temperature.
-
To 1 mL of urine, add 50 µL of the this compound internal standard spiking solution.
-
Add 500 µL of sodium acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase (activity to be optimized based on the enzyme batch, typically around 2500 units).
-
Vortex the mixture gently and incubate at 37°C for at least 6 hours, or overnight, to ensure complete hydrolysis.
Solid-Phase Extraction (SPE)
SPE is employed to remove interfering substances from the urine matrix and to concentrate the analyte of interest.
-
Condition the SPE cartridge: Pass 3 mL of methanol through the C18 or HLB cartridge, followed by 3 mL of water. Do not allow the cartridge to dry out.
-
Load the sample: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Dry the cartridge: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove residual water.
-
Elute the analytes: Elute the cortisone and this compound from the cartridge with 2 mL of methanol or a mixture of dichloromethane and isopropanol.
-
Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both cortisone and this compound need to be optimized on the specific instrument.
Data Presentation
The following tables summarize typical quantitative data obtained using this method. The use of a stable isotope-labeled internal standard generally results in high accuracy and precision.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 5-10 nmol/L | [2] |
| Intra-assay Precision (%CV) | < 6% | [2] |
| Inter-assay Precision (%CV) | < 8% | [2] |
| Recovery | 85-115% | |
| Matrix Effect | Minimal due to isotope dilution |
Table 2: Sample Stability
| Condition | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| 4°C | 72 hours | Stable |
| -20°C / -80°C | Long-term | Stable |
| Freeze-Thaw Cycles | Up to 3 cycles | Stable |
Visualizations
Experimental Workflow
Caption: Experimental workflow for urine sample preparation and analysis.
Isotope Dilution Principle
References
Application Note: Quantitative Analysis of Cortisone in Human Serum by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantification of cortisone in human serum using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). Isotope dilution mass spectrometry is the gold standard for accuracy, and its coupling with LC-MS/MS provides high selectivity and sensitivity for steroid analysis.[1][2] The protocol described herein covers sample preparation via liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. Method performance characteristics are provided, demonstrating its suitability for clinical research and applications requiring precise measurement of this key glucocorticoid metabolite.
Introduction
Cortisone is the inactive metabolite of cortisol, a vital glucocorticoid hormone. The interconversion of cortisol and cortisone is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) and plays a crucial role in regulating glucocorticoid activity at the tissue level.[3] Accurate measurement of the cortisone to cortisol ratio provides valuable information on 11β-HSD activity, which is pertinent in the study of various pathological conditions, including Cushing's syndrome and apparent mineralocorticoid excess.[4]
While immunoassays have traditionally been used for steroid hormone measurement, they can suffer from cross-reactivity with structurally similar steroids, leading to inaccurate results.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering superior specificity, sensitivity, and the ability to multiplex the analysis of several steroids in a single run. The principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard (e.g., cortisone-d8) is added to the sample, corrects for matrix effects and variations during sample processing and analysis, ensuring the highest degree of accuracy and precision.
This document provides a detailed protocol for the determination of cortisone in human serum using ID-LC-MS/MS.
Experimental
-
Standards: Cortisone (≥98% purity) and Cortisone-d8 (or other suitable isotopic variant like d7-cortisone) were sourced from certified vendors.
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, ethyl acetate, and water.
-
Reagents: Ammonium acetate and formic acid (LC-MS grade).
-
Serum: Human serum for calibration standards and quality controls should be steroid-free. This can be achieved by charcoal-stripping.
-
Labware: Glass test tubes, volumetric flasks, pipettes, 96-well plates, and autosampler vials.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cortisone and cortisone-d8 in methanol.
-
Working Standard Solutions: Serially dilute the cortisone stock solution with methanol to create a series of working standard solutions.
-
Internal Standard (IS) Working Solution: Dilute the cortisone-d8 stock solution with methanol to a final concentration (e.g., 50 ng/mL).
-
Calibration Standards: Prepare calibration standards by spiking appropriate volumes of the working standard solutions into charcoal-stripped serum. A typical calibration range for cortisone is 2.5 to 100.0 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in charcoal-stripped serum at a minimum of three concentration levels (low, medium, and high) to fall within the calibration range.
This protocol is adapted from established methods for steroid extraction from serum.
-
Aliquoting: Pipette 100 µL of serum sample, calibrator, or QC into a glass tube.
-
Internal Standard Addition: Add 20 µL of the cortisone-d8 internal standard working solution to each tube.
-
Vortexing: Vortex the tubes gently for 30 seconds to ensure thorough mixing.
-
Extraction: Add 2.0 mL of ethyl acetate to each tube.
-
Mixing: Vortex the tubes for 1 minute to facilitate the extraction of cortisone into the organic layer.
-
Centrifugation: Centrifuge the tubes at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube or a well in a 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a reconstitution solvent (e.g., 50:50 methanol/water).
-
Analysis: Vortex briefly, and inject a portion (e.g., 20 µL) into the LC-MS/MS system.
The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.
2.4.1 Liquid Chromatography (LC)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm) is commonly used for steroid separation.
-
Mobile Phase A: Water with 5 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution is typically used to separate cortisone from other endogenous components. An example gradient could be starting at 25% B, ramping up to 95% B, and then re-equilibrating.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
2.4.2 Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for cortisone and its internal standard must be optimized. Typical transitions are:
-
Cortisone: Q1: 361.2 m/z → Q3: 163.1 m/z (quantifier)
-
Cortisone-d8: Q1: 369.2 m/z → Q3: 168.0 m/z (Note: The exact m/z values and collision energies should be optimized for the specific instrument being used).
-
Data Analysis and Performance
The concentration of cortisone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations using a weighted (1/x²) linear regression.
The following table summarizes typical validation results for the LC-MS/MS analysis of cortisone in serum, compiled from various studies.
| Parameter | Typical Performance | Reference |
| Linearity Range | 2.5 - 100.0 ng/mL | |
| Correlation Coefficient (r²) | > 0.998 | |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | |
| Intra-day Precision (%CV) | 3.6% - 6.0% | |
| Inter-day Precision (%CV) | 1.9% - 5.8% | |
| Accuracy (% Bias) | 89.2% - 98.8% | |
| Recovery | ~80% |
Visualized Workflows
Caption: ID-LC-MS/MS workflow for serum cortisone analysis.
Caption: Logical flow of the isotope dilution principle.
Conclusion
The described isotope dilution LC-MS/MS method provides a highly specific, sensitive, and accurate means for quantifying cortisone in human serum. The simple liquid-liquid extraction procedure is effective and suitable for routine analysis in a clinical research setting. This method overcomes the limitations of traditional immunoassays and can be integrated into larger steroid panel analyses, offering a powerful tool for endocrine research and drug development.
References
- 1. LC-MS/MS analysis of steroids in the clinical laboratory. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
Application Note and Protocol: Cortisone-13C3 for Steroid Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroid hormones is crucial for understanding a wide range of physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity and sensitivity.[1][2] The use of stable isotope-labeled internal standards is a key component of robust LC-MS/MS assays, as they effectively compensate for variations in sample preparation and matrix effects. Cortisone-13C3, a stable isotope-labeled form of cortisone, serves as an excellent internal standard for the quantification of endogenous cortisone and can also be used as a surrogate analyte in the broader profiling of other steroids.[3] This document provides a detailed protocol for the use of this compound in steroid profiling by LC-MS/MS.
Principle of the Method
This method utilizes the principle of stable isotope dilution analysis. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "spiked" internal standard behaves chemically and physically identically to the endogenous analyte (cortisone) throughout extraction, chromatography, and ionization.[] By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, precise and accurate quantification can be achieved, correcting for any sample losses during preparation or fluctuations in instrument response.
Quantitative Data Summary
The use of 13C-labeled steroids in LC-MS/MS methods provides excellent analytical performance. The following table summarizes typical quantitative data for steroid analysis using methods incorporating stable isotope-labeled internal standards.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.1 - 0.2 pg/mg | |
| Limit of Quantification (LOQ) | 0.5 - 1.0 pg/mg | |
| Precision (%RSD) | < 15% | |
| Accuracy (%Deviation) | Within ±15% | |
| Recovery | 65 - 95% |
Experimental Protocol
This protocol provides a general procedure for the analysis of steroids in human serum or plasma using this compound as an internal standard.
Materials and Reagents
-
This compound solution (e.g., 100 µg/mL in methanol)
-
Native steroid standards (e.g., cortisone, cortisol, testosterone, etc.)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Human serum or plasma (calibrators, quality controls, and unknown samples)
-
Supported Liquid Extraction (SLE) plate (96-well format)
-
Collection plate (96-well, deep well)
-
Nitrogen evaporator
-
LC-MS/MS system (HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)
Preparation of Standard and Quality Control (QC) Samples
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 200 ng/mL) by diluting the stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of native steroid standards into a surrogate matrix (e.g., charcoal-stripped serum or a protein-based solution). The concentration range should cover the expected physiological levels of the analytes.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same surrogate matrix as the calibration standards.
Sample Preparation (Supported Liquid Extraction)
-
Aliquoting: Aliquot 100 µL of each serum/plasma sample, calibrator, and QC into the wells of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each well (except for blank samples).
-
Protein Precipitation: Add 200 µL of acetonitrile to each well. Mix thoroughly for 1 minute to precipitate proteins.
-
Loading onto SLE Plate: Load the entire content of each well onto a 96-well SLE plate. Allow the samples to absorb for 5 minutes.
-
Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate through by gravity.
-
Evaporation: Evaporate the eluate in the collection plate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. Seal the plate and vortex for 1 minute.
-
Analysis: The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18 or PFP, 100 x 2.1 mm, <3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is typically used to separate the various steroids. An example gradient is to start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the steroids, and then return to the initial conditions for re-equilibration.
-
Injection Volume: 10-20 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized. For this compound, a common transition is m/z 364.1 -> 165.9. For endogenous cortisone, the transition is m/z 361.1 -> 163.1.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Data Analysis
-
Integrate the peak areas for the specific MRM transitions of each analyte and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analytes in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Steroid profiling workflow from sample preparation to data analysis.
Steroidogenesis Pathway Overview
Caption: Simplified overview of the human steroidogenesis pathway.
References
Application Note: Quantitative Analysis of Cortisone-13C3 and Native Cortisone in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of native cortisone and its stable isotope-labeled internal standard, Cortisone-13C3, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the high selectivity and sensitivity required for pharmacokinetic studies and clinical research involving cortisone.
Introduction
Cortisone is a glucocorticoid hormone that plays a crucial role in various physiological processes, including metabolism and inflammation. Accurate and precise quantification of cortisone in biological matrices is essential for understanding its role in health and disease. Stable isotope dilution LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high specificity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, effectively compensates for matrix effects and variations in sample processing, ensuring reliable quantification. This application note provides a detailed protocol for the analysis of cortisone and this compound in human plasma.
Experimental
Materials and Reagents
-
Cortisone and this compound standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of cortisone from human plasma.
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The MRM transitions for cortisone and this compound are summarized in Table 1.
Table 1: MRM Transitions for Cortisone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Cortisone (Quantifier) | 361.2 | 163.1 | 25 | 100 |
| Cortisone (Qualifier) | 361.2 | 121.1 | 35 | 100 |
| This compound (Quantifier) | 364.2 | 166.1 | 25 | 100 |
| This compound (Qualifier) | 364.2 | 121.1 | 35 | 100 |
Note: Collision energies are starting points and may require optimization for specific instrumentation.
Results and Discussion
This method demonstrates excellent linearity, accuracy, and precision for the quantification of cortisone in human plasma. The use of this compound as an internal standard effectively mitigates matrix effects, leading to reliable and reproducible results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
Workflow and Signaling Pathway Diagrams
Caption: Experimental Workflow for Cortisone Analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient workflow for the quantitative analysis of cortisone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of research applications.
Application Note: Chromatographic Separation of Cortisone and its Metabolites using Cortisone-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisone is a glucocorticoid hormone that plays a significant role in the regulation of metabolism and immune response. It is the inactive metabolite of cortisol, the primary stress hormone in humans. The ratio of cortisone to cortisol is a critical indicator of the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial in glucocorticoid metabolism. Accurate and reliable quantification of cortisone and its primary metabolites in biological matrices is essential for the diagnosis and monitoring of various endocrine disorders, including Cushing's syndrome and apparent mineralocorticoid excess.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroids in biological fluids due to its high sensitivity, specificity, and the ability to perform multiplex analysis.[2] The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in LC-MS/MS, as they effectively compensate for variations in sample preparation and matrix effects.[3] This application note details a robust LC-MS/MS method for the simultaneous quantification of cortisone and its key metabolites in human urine using Cortisone-¹³C₃ as an internal standard.
Cortisone Metabolism
Cortisone is reversibly converted from cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) primarily in the kidneys. The reverse reaction, the activation of cortisone to cortisol, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is highly expressed in the liver.[4] Cortisol and cortisone are further metabolized in the liver to various hydrogenated and hydroxylated derivatives, which are then conjugated with glucuronic acid for excretion in the urine.
Figure 1. Simplified pathway of cortisone metabolism.
Experimental Protocols
This protocol describes the sample preparation and LC-MS/MS analysis for the quantification of cortisone and its metabolites in human urine.
Materials and Reagents
-
Cortisone, Cortisol, Tetrahydrocortisone (THE), and Tetrahydrocortisol (THF) analytical standards
-
Cortisone-¹³C₃ (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (99%+)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
To 1 mL of the urine supernatant, add 50 µL of the Cortisone-¹³C₃ internal standard solution (concentration to be optimized based on expected analyte levels).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering polar compounds.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 20% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table provides suggested MRM transitions for the analytes and the internal standard. These should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisone | 361.2 | 163.1 | 25 |
| Cortisol | 363.2 | 121.1 | 27 |
| Tetrahydrocortisone (THE) | 365.2 | 287.2 | 20 |
| Tetrahydrocortisol (THF) | 367.2 | 331.2 | 22 |
| Cortisone-¹³C₃ (IS) | 364.2 | 166.1 | 25 |
Quantitative Data
The following tables summarize typical quantitative performance data for a method of this nature. The values are representative and should be established for each specific laboratory setup.
| Analyte | Retention Time (min) | Linearity (ng/mL) | R² |
| Cortisone | 4.5 | 1 - 500 | > 0.995 |
| Cortisol | 4.2 | 1 - 500 | > 0.995 |
| Tetrahydrocortisone (THE) | 5.1 | 5 - 1000 | > 0.99 |
| Tetrahydrocortisol (THF) | 4.8 | 5 - 1000 | > 0.99 |
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Cortisone | 0.5 | 1.0 | 92 ± 5 | < 10 |
| Cortisol | 0.5 | 1.0 | 95 ± 4 | < 10 |
| Tetrahydrocortisone (THE) | 2.0 | 5.0 | 88 ± 7 | < 15 |
| Tetrahydrocortisol (THF) | 2.0 | 5.0 | 90 ± 6 | < 15 |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Figure 2. Overall experimental workflow.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of cortisone and its major metabolites in human urine. The use of Cortisone-¹³C₃ as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is a valuable tool for researchers and clinicians in the field of endocrinology and drug development, enabling reliable assessment of glucocorticoid metabolism.
References
Application Note: High-Precision Long-Term Stress Monitoring Using Cortisone-¹³C₃ in Hair Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of chronic stress is a critical component in both clinical diagnostics and drug development, given its association with a multitude of physiological and psychological conditions.[1][2] Traditional methods of measuring cortisol in blood, saliva, or urine capture only acute fluctuations and are subject to diurnal variations.[1][2] Hair analysis has emerged as a superior method for long-term monitoring, providing an integrated measure of cortisol and cortisone exposure over several months.[3] This application note details a robust and highly sensitive method for the quantification of cortisone and its stable isotope-labeled surrogate, Cortisone-¹³C₃, in human hair using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled standard, such as Cortisone-¹³C₃, is pivotal for achieving the highest accuracy in quantification. Endogenous cortisone is ubiquitously present in hair, making true blank matrices unavailable. By using ¹³C₃-labeled cortisone for calibration, the method circumvents the issue of endogenous analyte interference, leading to more accurate and reliable measurements, especially at low concentrations. This approach, coupled with the precision of LC-MS/MS, offers a powerful tool for retrospective analysis of the Hypothalamic-Pituitary-Adrenal (HPA) axis activity.
Principle of the Method
This method employs an isotope dilution strategy where a known amount of ¹³C₃-labeled cortisone (the internal standard) is added to the hair sample at the beginning of the extraction process. The endogenous (unlabeled) cortisone and the labeled standard are co-extracted and analyzed by LC-MS/MS. The ratio of the signal from the endogenous analyte to the labeled standard allows for precise quantification, correcting for any sample loss during preparation and any matrix effects during analysis.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample collection to data analysis.
Caption: Experimental workflow for hair cortisone analysis.
Protocols
Protocol 1: Hair Sample Collection and Preparation
-
Sample Collection: Collect approximately 10-20 mg of hair (about 50-100 strands) from the posterior vertex region of the scalp, as close to the scalp as possible. For retrospective analysis, the 3 cm segment of hair closest to the scalp is typically used, representing approximately the last three months of cortisol secretion.
-
Washing: To remove external contaminants, wash the hair samples twice with isopropanol. This step is crucial for ensuring that the measured cortisone is of endogenous origin.
-
Drying and Pulverization: Allow the hair samples to dry completely at room temperature. For improved extraction efficiency, pulverize the hair using a ball mill. An alternative is to use whole, non-pulverized hair.
-
Weighing: Accurately weigh 10 mg of the processed hair for the extraction procedure.
Protocol 2: Cortisone Extraction and Purification
-
Internal Standard Addition: To each 10 mg hair sample, add the internal standard, Cortisone-¹³C₃, at a concentration appropriate for the expected range of endogenous cortisone.
-
Extraction: Add 1 mL of methanol to each sample. Incubate the samples overnight at room temperature with gentle shaking to extract the steroids from the hair matrix.
-
Evaporation: Centrifuge the samples and transfer the methanol supernatant to a new tube. Evaporate the methanol to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE): Reconstitute the dried extract in a suitable solvent and perform solid-phase extraction for sample clean-up and concentration of the analytes. This step helps in minimizing matrix effects.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase chromatography column to achieve baseline separation of cortisone from other isomers and matrix components. A typical mobile phase consists of a gradient of water and methanol or acetonitrile with a small amount of formic acid.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The negative ion mode is commonly used for the detection of cortisone. Monitor specific precursor-to-product ion transitions for both endogenous cortisone and the ¹³C₃-labeled internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for cortisone and cortisol analysis in hair, as reported in various studies.
Table 1: Method Validation Parameters for Cortisone and Cortisol in Hair
| Parameter | Cortisone | Cortisol | Reference |
| Linearity Range | up to 100 pg/mg | up to 100 pg/mg | |
| Linearity (R²) | >0.995 | >0.995 | |
| LLOQ | 1.5 pg/mg | 1.0 pg/mg | |
| Recovery | 95-105% | 95-105% |
Table 2: Performance of a ¹³C₃-Labeled Cortisol Surrogate Method
| Parameter | ¹³C₃-Cortisol | Endogenous Cortisol | Reference |
| Linearity Range | up to 500 pg/mg | up to 500 pg/mg | |
| Linearity (R²) | 0.9992 | 0.9995 | |
| LOD | 0.1 pg/mg | 0.2 pg/mg | |
| LOQ | 0.5 pg/mg | 1.0 pg/mg | |
| Precision (Max Deviation) | 10% | 8.8% |
HPA Axis and Cortisol/Cortisone Relationship
The diagram below illustrates the relationship between the HPA axis, the production of cortisol, and its conversion to cortisone, which is the basis for the stress monitoring application.
Caption: HPA axis and cortisol/cortisone metabolism.
Conclusion
The use of Cortisone-¹³C₃ as an internal standard in the LC-MS/MS analysis of hair samples provides a highly accurate and reliable method for long-term stress monitoring. This technique overcomes the challenges associated with endogenous analyte presence and offers the precision required for clinical research and drug development. The detailed protocols and performance data presented in this application note provide a solid foundation for the implementation of this advanced analytical method.
References
Application Notes and Protocols for In Vivo Tracer Studies Using Cortisone-13C3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cortisone-13C3 as a stable isotope tracer in in vivo studies to investigate steroid metabolism, particularly the conversion of cortisone to its active form, cortisol.
Introduction
Cortisone, a glucocorticoid, is a key steroid hormone that is reversibly converted to the active glucocorticoid cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] Dysregulation of this process is implicated in various metabolic disorders. This compound is a stable isotope-labeled version of cortisone that serves as an invaluable tracer for in vivo metabolic studies.[2][3] By introducing this compound into a biological system, researchers can accurately trace its metabolic fate, particularly its conversion to Cortisol-13C3, without perturbing the endogenous steroid pool. This allows for the precise quantification of 11β-HSD1 activity and overall glucocorticoid metabolism in various physiological and pathological states.
The use of stable isotope tracers like this compound, coupled with highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables dynamic assessment of metabolic fluxes in vivo.[4][5] This approach provides crucial insights into the pharmacokinetics and pharmacodynamics of glucocorticoids, aiding in the development of novel therapeutics targeting steroid metabolism.
Key Applications
-
Quantification of in vivo 11β-HSD1 activity: By measuring the rate of appearance of Cortisol-13C3 from administered this compound, researchers can directly assess the reductase activity of 11β-HSD1 in specific tissues or the whole body.
-
Pharmacokinetic and metabolic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of cortisone.
-
Drug development: Evaluating the efficacy and mechanism of action of drugs that modulate 11β-HSD1 activity.
-
Understanding disease pathophysiology: Investigating alterations in glucocorticoid metabolism in diseases such as metabolic syndrome, obesity, and Cushing's syndrome.
Signaling Pathway
The enzymatic conversion of cortisone to cortisol is a critical step in glucocorticoid activation. The following diagram illustrates this key metabolic pathway.
References
- 1. Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope methodology for kinetic studies of interconversion of cortisol and cortisone in a human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Cortisone in Human Plasma Using Supported Liquid Extraction (SLE) and LC-MS/MS
Introduction
Cortisone is a glucocorticoid steroid hormone that plays a crucial role in the suppression of the immune system and in inflammatory responses. Accurate and reliable quantification of cortisone in biological matrices is essential for clinical diagnostics and pharmaceutical research. This application note presents a robust and high-throughput method for the extraction of cortisone from human plasma using Supported Liquid Extraction (SLE). The protocol incorporates Cortisone-¹³C₃ as an internal standard to ensure high accuracy and precision. Subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Supported Liquid Extraction is a high-throughput sample preparation technique analogous to traditional liquid-liquid extraction (LLE) but in a 96-well plate format.[1][2] It offers several advantages over LLE, including the elimination of emulsion formation, reduced sample handling, and the potential for automation.[3][4] The use of diatomaceous earth as a solid support provides a large surface area for the efficient extraction of analytes from the aqueous sample into an immiscible organic solvent.[5]
Experimental
Materials and Reagents
-
Cortisone and Cortisone-¹³C₃ standards
-
HPLC-grade methanol, acetonitrile, water, and ethyl acetate
-
Formic acid
-
Human plasma (blank)
-
Supported Liquid Extraction (SLE) 96-well plate
Instrumentation
-
UHPLC system
-
Tandem mass spectrometer
Sample Preparation and SLE Protocol
A detailed workflow for the Supported Liquid Extraction of cortisone from human plasma is provided below. This protocol is designed for a 96-well SLE plate format, enabling the processing of multiple samples simultaneously.
-
Sample Pre-treatment: Plasma samples are pre-treated to ensure optimal loading onto the SLE plate. To 200 µL of plasma, add 20 µL of the Cortisone-¹³C₃ internal standard solution, followed by 200 µL of deionized water. The samples are then agitated for 5 minutes.
-
Sample Loading: The pre-treated plasma sample is loaded onto the SLE plate. A gentle pulse of vacuum is applied to initiate the flow of the sample into the sorbent bed. It is crucial to avoid excessive vacuum to ensure the sample does not pass through the extraction bed. The sample is then allowed to absorb for 5-6 minutes.
-
Analyte Elution: The elution is performed in two steps using ethyl acetate. First, 900 µL of ethyl acetate is added to each well, and the eluate is collected via gravity. This is followed by a second addition of 900 µL of ethyl acetate, which is also collected under gravity. A final gentle pulse of vacuum is applied to ensure the complete collection of the eluate.
-
Post-Extraction: The collected eluate is evaporated to dryness under a stream of nitrogen at 40°C. The dried extract is then reconstituted in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 50:50 methanol/water).
Protocols
Detailed Supported Liquid Extraction (SLE) Protocol
| Step | Description |
| 1. Reagent Preparation | Prepare a working solution of Cortisone-¹³C₃ internal standard in methanol. Prepare mobile phases for LC-MS/MS analysis. |
| 2. Sample Pre-treatment | Thaw plasma samples on ice. Spike 200 µL of plasma with 20 µL of the Cortisone-¹³C₃ internal standard solution. Add 200 µL of deionized water. Vortex for 5 minutes at 600 rpm. |
| 3. SLE Plate Loading | Load the entire pre-treated sample (~420 µL) onto the 96-well SLE plate. Apply a short, gentle pulse of vacuum (~5-10 seconds at ≤5" Hg) until the sample has completely entered the sorbent material. Allow the sample to absorb for 5-6 minutes. |
| 4. Analyte Elution | Add 900 µL of ethyl acetate to each well and allow it to flow through under gravity for approximately 5 minutes, collecting the eluate in a 96-well collection plate. Repeat the elution with a second 900 µL aliquot of ethyl acetate. |
| 5. Final Elution | Apply a gentle vacuum (≤5" Hg) for 20-30 seconds to complete the elution process. |
| 6. Evaporation | Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C. |
| 7. Reconstitution | Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis. |
LC-MS/MS Analytical Method
| Parameter | Condition |
| LC Column | C18 column (e.g., 150x3mm, 2.6µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage, and then re-equilibrate. |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for cortisone and Cortisone-¹³C₃ would be monitored. |
Data Presentation
Quantitative Performance of the SLE-LC-MS/MS Method
The following table summarizes the performance characteristics of the described method for the analysis of cortisone in human plasma.
| Parameter | Result |
| Recovery (%) | >90% |
| RSD of Recovery (%) | <10% |
| Matrix Effect (%) | 87.3 - 106.6% |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025–0.500 ng/mL |
Recovery data is typically high and reproducible for SLE methods. The matrix effect is minimal, indicating a clean extract. The method demonstrates excellent linearity over a clinically relevant concentration range.
Visualizations
Caption: Workflow for cortisone extraction using SLE.
Caption: Logical flow of the analytical method.
The Supported Liquid Extraction protocol detailed in this application note provides a simple, fast, and effective method for the extraction of cortisone from human plasma. The use of Cortisone-¹³C₃ as an internal standard ensures the accuracy and precision of the results. The 96-well format is amenable to high-throughput and automated workflows, making it an ideal choice for clinical and research laboratories requiring the analysis of a large number of samples. The subsequent LC-MS/MS analysis offers high selectivity and sensitivity for the reliable quantification of cortisone.
References
Solid-Phase Extraction of Cortisone Coupled with Isotope Dilution Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisone, a key glucocorticoid hormone, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and inflammation.[1][2] Accurate quantification of cortisone in biological matrices is essential for clinical diagnostics, pharmacological research, and drug development. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[3][4] This document provides a detailed protocol for the solid-phase extraction of cortisone from biological matrices, such as plasma and urine, using Cortisone-¹³C₃ as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.[1]
Glucocorticoid Receptor Signaling Pathway
Cortisone exerts its biological effects primarily through the glucocorticoid receptor (GR). As a prohormone, cortisone is converted to its active form, cortisol, by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in target tissues. Cortisol then binds to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the cortisol-GR complex acts as a ligand-dependent transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either activate or repress the transcription of target genes. This genomic mechanism ultimately modulates the synthesis of proteins involved in inflammation and metabolism.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of cortisone using SPE followed by LC-MS/MS with an isotopically labeled internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Biological Matrix | Typical Value | Reference |
| Recovery | Plasma/Serum | 85 - 110% | |
| Urine | 90 - 105% | ||
| Saliva | 92 - 108% | ||
| Lower Limit of Quantification (LLOQ) | Plasma/Serum | 0.1 - 1.0 ng/mL | |
| Urine | 0.5 - 1.0 µg/L | ||
| Saliva | 0.1 - 0.5 nmol/L | ||
| Linearity (R²) | Various | > 0.99 | |
| Intra-assay Precision (%CV) | Various | < 10% | |
| Inter-assay Precision (%CV) | Various | < 15% |
Experimental Protocols
Materials and Reagents
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Cortisone standard
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Cortisone-¹³C₃ internal standard
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Formic acid
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Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
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Biological matrix (e.g., plasma, urine)
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Centrifuge
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SPE manifold or automated SPE system
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Nitrogen evaporator
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LC-MS/MS system
Sample Preparation
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Thawing: Thaw frozen biological samples (e.g., plasma, urine) at room temperature.
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Aliquoting: Vortex the samples for 10 seconds and transfer a 500 µL aliquot to a clean microcentrifuge tube.
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Internal Standard Spiking: Add a known amount of Cortisone-¹³C₃ internal standard solution to each sample, calibrator, and quality control sample.
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Precipitation (for plasma/serum): Add 1 mL of acetonitrile to each plasma/serum sample to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube.
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Dilution (for urine): Dilute urine samples 1:1 with water.
Solid-Phase Extraction (SPE) Protocol
The following is a general protocol using a C18 SPE cartridge. Optimization may be required for different matrices or cartridge types.
References
Application Notes and Protocols for Cortisone-13C3 Experiments: Preparation of Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of cortisone, a key steroid hormone and metabolite of cortisol, is crucial in numerous areas of research, including endocrinology, pharmacology, and clinical diagnostics. The use of stable isotope-labeled internal standards, such as Cortisone-13C3, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation and matrix effects that can otherwise compromise analytical results.[1]
These application notes provide a detailed protocol for the preparation of a calibration curve for the quantification of cortisone in biological matrices, such as human plasma or serum, using this compound as an internal standard.
Core Principles
The fundamental principle of this method is the addition of a known and constant amount of this compound to all samples, including calibrators, quality control samples, and unknown samples. Since this compound is chemically identical to endogenous cortisone but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] By measuring the ratio of the analyte (cortisone) to the internal standard (this compound), accurate quantification can be achieved.
Experimental Protocols
Materials and Reagents
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Cortisone (analytical standard)
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This compound (stable isotope-labeled internal standard)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Ammonium Acetate (or other suitable mobile phase modifier)
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Steroid-free serum or plasma (for matrix-matched calibration curve)
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Calibrated pipettes and sterile pipette tips
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Amber glass vials
Preparation of Stock Solutions
1. Cortisone Stock Solution (1 mg/mL):
- Accurately weigh approximately 10 mg of cortisone analytical standard.
- Dissolve in 10 mL of methanol in a volumetric flask to obtain a final concentration of 1 mg/mL.
- Store the stock solution at -20°C in an amber glass vial.
2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 1 mL of methanol in a volumetric flask to obtain a final concentration of 1 mg/mL.
- Store the IS stock solution at -20°C in an amber glass vial.
Preparation of Working Solutions
1. Cortisone Working Standard Solutions:
- Perform serial dilutions of the Cortisone Stock Solution (1 mg/mL) with methanol to prepare a series of working standard solutions. A suggested dilution scheme is provided in the table below.
| Working Standard ID | Starting Solution | Volume of Starting Solution (µL) | Final Volume with Methanol (µL) | Final Concentration (µg/mL) |
| C-WS-1 | Cortisone Stock (1 mg/mL) | 100 | 1000 | 100 |
| C-WS-2 | C-WS-1 (100 µg/mL) | 100 | 1000 | 10 |
| C-WS-3 | C-WS-2 (10 µg/mL) | 100 | 1000 | 1 |
| C-WS-4 | C-WS-3 (1 µg/mL) | 100 | 1000 | 0.1 |
2. This compound Internal Standard (IS) Working Solution (100 ng/mL):
- Dilute the this compound Stock Solution (1 mg/mL) with methanol to achieve a final concentration of 100 ng/mL. For example, take 10 µL of the 1 mg/mL stock and dilute to 100 mL with methanol.
- This working solution will be added to all samples to achieve a consistent final concentration of the internal standard.
Preparation of Calibration Curve Standards
The calibration curve should be prepared in the same biological matrix as the samples to be analyzed (e.g., steroid-free human plasma or serum) to account for matrix effects.[3] A typical calibration curve consists of a blank, a zero sample, and at least six non-zero concentration levels.
Protocol:
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Label a series of microcentrifuge tubes for each calibration standard (e.g., CAL-0, CAL-1 to CAL-7).
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To each tube (except the blank), add a constant volume of the this compound IS Working Solution (e.g., 10 µL of 100 ng/mL IS solution).
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To each non-zero calibrator tube, add a specific volume of the corresponding Cortisone Working Standard Solution to achieve the desired final concentrations.
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Add the biological matrix (e.g., steroid-free plasma) to each tube to reach a final volume (e.g., 100 µL).
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Vortex each tube thoroughly.
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Proceed with the sample extraction procedure (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction) prior to LC-MS/MS analysis.
Example Calibration Curve Concentrations:
| Calibrator ID | Cortisone Concentration (ng/mL) | Volume of Cortisone Working Standard (µL) | Cortisone Working Standard ID | Volume of IS Working Solution (µL) | Volume of Matrix (µL) | Total Volume (µL) |
| Blank | 0 | 0 | - | 0 | 100 | 100 |
| CAL-0 (Zero) | 0 | 0 | - | 10 | 90 | 100 |
| CAL-1 | 1 | 1 | C-WS-3 | 10 | 89 | 100 |
| CAL-2 | 5 | 5 | C-WS-3 | 10 | 85 | 100 |
| CAL-3 | 10 | 10 | C-WS-3 | 10 | 80 | 100 |
| CAL-4 | 50 | 5 | C-WS-2 | 10 | 85 | 100 |
| CAL-5 | 100 | 10 | C-WS-2 | 10 | 80 | 100 |
| CAL-6 | 500 | 5 | C-WS-1 | 10 | 85 | 100 |
| CAL-7 | 1000 | 10 | C-WS-1 | 10 | 80 | 100 |
Preparation of Quality Control (QC) Samples
Quality control samples are essential for assessing the accuracy and precision of the analytical run. They should be prepared from a separate stock solution of cortisone than the one used for the calibration standards and in the same biological matrix.
Protocol:
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Prepare a separate Cortisone QC Stock Solution (1 mg/mL).
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Prepare QC working solutions at appropriate concentrations.
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Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High, spanning the range of the calibration curve.
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Add the this compound IS Working Solution to each QC sample.
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Process the QC samples in the same manner as the calibration standards and unknown samples.
Example QC Sample Concentrations:
| QC Level | Cortisone Concentration (ng/mL) |
| Low QC | 3 |
| Medium QC | 75 |
| High QC | 750 |
Data Presentation
The following tables summarize the key quantitative data for the preparation of the calibration curve and quality control samples.
Table 1: Stock and Working Solution Concentrations
| Solution | Analyte | Concentration | Solvent |
| Cortisone Stock | Cortisone | 1 mg/mL | Methanol |
| This compound IS Stock | This compound | 1 mg/mL | Methanol |
| Cortisone Working Standards | Cortisone | 0.1, 1, 10, 100 µg/mL | Methanol |
| This compound IS Working | This compound | 100 ng/mL | Methanol |
Table 2: Calibration Curve Standard Concentrations in Matrix
| Calibrator | Cortisone Concentration (ng/mL) | This compound Concentration (ng/mL) |
| Blank | 0 | 0 |
| CAL-0 (Zero) | 0 | 10 |
| CAL-1 | 1 | 10 |
| CAL-2 | 5 | 10 |
| CAL-3 | 10 | 10 |
| CAL-4 | 50 | 10 |
| CAL-5 | 100 | 10 |
| CAL-6 | 500 | 10 |
| CAL-7 | 1000 | 10 |
Table 3: Quality Control Sample Concentrations in Matrix
| QC Level | Cortisone Concentration (ng/mL) | This compound Concentration (ng/mL) |
| Low QC | 3 | 10 |
| Medium QC | 75 | 10 |
| High QC | 750 | 10 |
Visualizations
Experimental Workflow
Caption: Workflow for Calibration Curve and QC Sample Preparation.
Cortisol to Cortisone Metabolism
Caption: Interconversion of Cortisol and Cortisone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of corticosteroids in human plasma by liquid chromatography-thermospray mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects in cortisone analysis using Cortisone-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cortisone-13C3 as an internal standard to address matrix effects in cortisone analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my cortisone analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as cortisone, by co-eluting substances from the sample matrix.[1][2] In the context of LC-MS/MS analysis, components like phospholipids, salts, and proteins present in biological samples (e.g., plasma, urine) can suppress or enhance the cortisone signal at the detector.[2] This interference can lead to inaccurate and imprecise quantification.[2][3] Ion suppression is the more common phenomenon, where matrix components compete with the cortisone for ionization, leading to a weaker signal.
Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (cortisone) and experiences the same degree of ionization suppression or enhancement. This allows for an accurate concentration measurement based on the response ratio. However, a SIL-IS may not always perfectly compensate for matrix effects. Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability. Furthermore, if the concentration of the matrix components is very high, it can lead to a significant loss of signal for both the analyte and the IS, potentially compromising the assay's sensitivity.
Q3: How can I experimentally determine if matrix effects are the cause of my poor accuracy and precision?
A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method. This involves comparing the response of cortisone in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix from multiple sources. A significant difference in signal response indicates the presence of matrix effects. Another common method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected, and any deviation in the constant analyte signal indicates the presence of co-eluting substances that cause ion suppression or enhancement.
Q4: What are the most effective strategies to reduce matrix effects in my cortisone assay?
A4: A combination of strategies is often employed, including:
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Optimized Sample Preparation: The goal is to remove interfering components while efficiently extracting cortisone. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
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Chromatographic Separation: Optimizing the LC method to separate cortisone from matrix interferences is crucial.
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Use of a Stable Isotope-Labeled Internal Standard: Using this compound is a critical step to compensate for matrix effects that cannot be eliminated through sample preparation.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Action |
| Poor Peak Shape | High concentration of matrix components co-eluting with cortisone. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or LLE. 2. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to improve separation. |
| Inconsistent Results (Poor Precision) | Variable matrix effects between different samples. | 1. Ensure Consistent Sample Preparation: Standardize all sample preparation steps. 2. Evaluate Matrix Effects: Use the post-extraction spike method with multiple lots of blank matrix to assess the variability of the matrix effect. 3. Verify Internal Standard Performance: Ensure this compound is added to all samples and standards at a consistent concentration early in the sample preparation process. |
| Low Signal Intensity (Poor Sensitivity) | Significant ion suppression due to matrix effects. | 1. Enhance Sample Cleanup: Focus on removing phospholipids, a major cause of ion suppression. 2. Modify Chromatographic Conditions: Alter the retention time of cortisone to avoid regions of high matrix interference. 3. Optimize MS Source Conditions: Infuse a solution of cortisone directly into the mass spectrometer to optimize source parameters. |
| Signal Enhancement (Overestimation) | Co-eluting matrix components are enhancing the ionization of cortisone. | 1. Evaluate with Post-Column Infusion: Identify the retention time regions of ion enhancement. 2. Adjust Chromatography: Alter the chromatographic conditions to shift the retention time of cortisone away from the region of enhancement. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may not remove other matrix components like phospholipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT and is relatively inexpensive. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and interferences for a solid sorbent. | Provides cleaner extracts than LLE and PPT, highly selective, and can concentrate the analyte. | Can be more expensive and requires method development to optimize sorbent, wash, and elution steps. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
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Preparation of Sample Sets:
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Set A (Neat Solution): Prepare cortisone standards in a clean solvent (e.g., mobile phase) at a known concentration.
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Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the cortisone standards to the same final concentration as in Set A.
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Set C (Pre-Extraction Spiked Matrix): Spike the cortisone standards into at least six different lots of blank biological matrix before the extraction procedure.
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Analysis: Analyze all three sets of samples by LC-MS/MS.
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Calculations:
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Matrix Factor (MF):
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MF = (Peak Response in Post-Spiked Sample [Set B]) / (Peak Response in Neat Solution [Set A])
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An MF of 1 indicates no matrix effect.
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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Recovery (%):
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Recovery (%) = (Peak Response of Pre-Spiked Sample [Set C]) / (Peak Response of Post-Spiked Sample [Set B]) x 100
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Protocol 2: Solid-Phase Extraction (SPE) for Cortisone Cleanup from Urine
This protocol provides a general guideline for SPE cleanup.
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Sample Pre-treatment:
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Thaw frozen urine samples at room temperature.
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Centrifuge the samples to pellet any particulate matter.
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Add an appropriate amount of this compound internal standard solution to an aliquot of the urine supernatant.
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-
SPE Cartridge Conditioning:
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Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by water through it.
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-
Sample Loading:
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Load the pre-treated urine sample onto the conditioned SPE cartridge.
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-
Washing:
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Wash the cartridge with water or a weak organic solvent mixture to remove polar interfering compounds.
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Elution:
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Elute cortisone from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
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-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
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Visualizations
Caption: A typical workflow for cortisone analysis using this compound internal standard.
Caption: How this compound compensates for matrix effects.
References
Technical Support Center: Minimizing Ion Suppression with Cortisone-13C3 in LC-MS/MS
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS/MS analysis of cortisone, with a focus on the proper use of Cortisone-13C3 as a stable isotope-labeled internal standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: My peak areas for both Cortisone and the this compound internal standard are unexpectedly low and variable. Could this be ion suppression?
Answer: Yes, low and inconsistent peak areas for both the analyte and the internal standard are classic signs of ion suppression.[1] Ion suppression occurs when co-eluting molecules from your sample matrix interfere with the ionization of your target compounds in the mass spectrometer's source, leading to a reduced signal.[1][2] While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute and experience the same degree of suppression as the analyte, allowing for an accurate ratio, severe suppression can still diminish the signal to a level that compromises sensitivity and reproducibility.[3][4]
Issue: The signal for my this compound internal standard is inconsistent from sample to sample. What does this indicate?
Answer: Inconsistent internal standard response across different samples points to a sample-to-sample variability in matrix composition. This means different samples are causing varying degrees of ion suppression. The primary benefit of using a SIL-IS is to correct for this variability. As long as the ratio of the analyte (Cortisone) to the IS (this compound) remains consistent in your quality control (QC) samples, the method is performing as expected. However, if the IS signal drops significantly, it may fall below the limit of reliable detection, impacting the accuracy of the measurement.
Issue: My results are inconsistent, and I suspect ion suppression. How can I definitively confirm and locate the source of the suppression?
Answer: The most direct way to identify regions of ion suppression in your chromatogram is by performing a post-column infusion experiment . This involves injecting a blank matrix sample (e.g., extracted plasma without the analyte) onto the LC column while simultaneously infusing a constant flow of a standard solution containing Cortisone and this compound directly into the mass spectrometer, after the column. A drop in the otherwise stable baseline signal at specific retention times indicates that components from the matrix are eluting and causing suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern in LC-MS/MS?
A1: Ion suppression is a matrix effect that causes a reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix. This is a significant problem because it leads to a decreased signal for the analyte, which can negatively impact the sensitivity, precision, and accuracy of quantitative bioanalytical methods. The phenomenon occurs in the ion source and can be caused by competition for charge or changes in droplet properties during ionization.
Q2: How does using this compound as an internal standard help mitigate the impact of ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for ion suppression. Because it has nearly identical physicochemical properties to the native cortisone, it behaves almost identically during sample preparation and chromatographic separation. Crucially, it co-elutes with the analyte and is affected by ion suppression to the same degree. Therefore, while the absolute signal of both compounds may decrease, the ratio of the analyte peak area to the internal standard peak area remains constant, enabling accurate and precise quantification. Using a 13C-labeled standard is often advantageous over deuterium-labeled standards as it is less likely to exhibit chromatographic separation from the analyte, ensuring both experience the same matrix effects.
Q3: What are the most common sources of ion suppression when analyzing cortisone in biological matrices like plasma, serum, or urine?
A3: The primary sources of ion suppression are endogenous matrix components that are not sufficiently removed during sample preparation. For cortisone analysis in biological fluids, the main culprits include:
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Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).
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Salts and Buffers: High concentrations of non-volatile salts can hinder the ionization process.
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Proteins and Peptides: Residual proteins and peptides can co-elute with the analyte and cause interference.
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Other Endogenous Molecules: Complex matrices like urine and plasma contain numerous other small molecules that can interfere.
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Exogenous Contaminants: Contaminants such as plasticizers from collection tubes or co-administered drugs (e.g., piperacillin) can also lead to significant ion suppression.
Q4: Beyond using a SIL-IS, what are the most effective ways to reduce ion suppression?
A4: A multi-faceted approach combining optimized sample preparation and chromatography is most effective.
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Improve Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering components like phospholipids. Liquid-Liquid Extraction (LLE) is also a powerful cleanup technique. Protein precipitation is a simpler but less clean method that often leaves behind matrix components that cause suppression.
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Optimize Chromatography: Improving the chromatographic separation between cortisone and matrix interferences is key. This can be achieved by modifying the mobile phase gradient (making it shallower), changing the analytical column to one with a different stationary phase (e.g., C18 to phenyl-hexyl), or adjusting the flow rate.
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Consider a Different Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial, as APCI is generally less susceptible to ion suppression for many compounds.
Q5: Should I use matrix-matched calibrators even if I am using this compound?
A5: Yes, using matrix-matched calibrators is a best practice. This involves preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples (e.g., stripped serum or pooled plasma). This practice helps to compensate for any consistent matrix effects that might still occur, ensuring that the calibration curve accurately reflects the behavior of the analyte in the actual study samples.
Data and Methodologies
Data Presentation
Table 1: Common Sources of Ion Suppression in Cortisone Analysis and Mitigation Strategies
| Source of Suppression | Common Matrices | Primary Mitigation Strategy | Secondary Strategy |
| Phospholipids | Plasma, Serum | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Chromatographic separation, use of a guard column |
| Salts, Buffers | Plasma, Urine | Use volatile buffers (e.g., ammonium formate), SPE | Sample dilution |
| Proteins/Peptides | Plasma, Serum | Protein Precipitation, SPE, LLE | Ultrafiltration |
| Exogenous Drugs | Plasma, Urine | Review patient medication history, modify chromatography | Selective SPE protocol |
| Plasticizers | All | Use high-quality plasticware, minimize sample contact time | Solvent rinsing of collection tubes |
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation | Fast, simple, inexpensive | Non-selective, high risk of residual matrix effects and ion suppression | High-throughput screening where some matrix effect is tolerable |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins, high recovery | Can be labor-intensive, uses organic solvents | Removing highly polar or non-polar interferences |
| Solid-Phase Extraction (SPE) | Highly selective, excellent removal of interferences (especially phospholipids), allows for sample concentration | Higher cost, requires method development | Assays requiring high sensitivity and minimal matrix effects |
Table 3: Example MS/MS Parameters for Cortisone and this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cortisone | 361.2 | 163.1 | Positive ESI |
| This compound | 364.2 | 166.1 | Positive ESI |
| Note: These values are typical and should be optimized on the specific instrument being used. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
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Preparation: Prepare a standard solution of cortisone (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 methanol:water). Prepare blank matrix samples by performing the full extraction procedure on a matrix known to be free of the analyte.
-
System Setup:
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Infuse the cortisone standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path using a syringe pump connected via a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Set up the LC-MS/MS method to monitor the cortisone transition.
-
-
Analysis:
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Begin the infusion and allow the signal to stabilize, establishing a steady baseline.
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Inject the extracted blank matrix sample onto the LC column and run your standard chromatographic gradient.
-
-
Interpretation: Monitor the baseline of the infused cortisone signal throughout the chromatographic run. Any significant drop or dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. The retention time of these dips can be correlated with problematic areas of the chromatogram.
Protocol 2: General Solid-Phase Extraction (SPE) for Cortisone from Plasma
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Internal Standard Spiking: Add a known amount of this compound working solution to each plasma sample, calibrator, and QC. Vortex briefly.
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Sample Pre-treatment: Dilute the plasma samples (e.g., 1:1) with a weak acid like 2% phosphoric acid to disrupt protein binding.
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SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge by passing methanol followed by water through the sorbent bed.
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Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
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Washing: Pass a wash solution (e.g., 5% methanol in water) through the cartridge to remove salts and other polar interferences.
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Elution: Elute the cortisone and this compound from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A workflow diagram for troubleshooting ion suppression in LC-MS/MS analysis.
Caption: The principle of using a SIL-IS to correct for ion suppression.
References
Technical Support Center: Overcoming Isobaric Interference in Steroid Analysis with Cortisone-¹³C₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cortisone-¹³C₃ to overcome isobaric interference in steroid analysis, particularly in the quantification of cortisone and its closely related steroid, cortisol, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of steroid analysis?
A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone. In steroid analysis, this is a common challenge due to the existence of numerous steroid isomers and metabolites with identical molecular weights. These interfering compounds can co-elute with the target analyte, leading to inaccurate quantification.[1][2]
Q2: How does Cortisone-¹³C₃ help in overcoming isobaric interference?
A2: Cortisone-¹³C₃ is a stable isotope-labeled (SIL) internal standard. It is chemically identical to endogenous cortisone but has a slightly higher mass due to the incorporation of three ¹³C atoms.[3] By adding a known amount of Cortisone-¹³C₃ to a sample, it serves as a reference compound. During LC-MS/MS analysis, the mass spectrometer can differentiate between the native cortisone and the heavier Cortisone-¹³C₃. This allows for accurate quantification of the native cortisone, as the internal standard experiences similar extraction efficiencies and matrix effects as the analyte of interest.[4][5] While it doesn't eliminate the isobaric interference itself, it helps to correct for analytical variability, and when combined with effective chromatographic separation, it ensures reliable quantification.
Q3: What are some known isobaric interferents in the analysis of cortisol and cortisone?
A3: In the analysis of cortisol, common isobaric interferents include its isomers, 20α-dihydrocortisone and 20β-dihydrocortisone. These compounds share the same molecular weight and can produce similar fragment ions in the mass spectrometer, leading to falsely elevated cortisol measurements if not chromatographically separated. Additionally, metabolites of certain drugs, such as prednisone, can also cause interference.
Q4: Is using Cortisone-¹³C₃ sufficient to solve all isobaric interference issues?
A4: No, while Cortisone-¹³C₃ is a crucial tool, it is not a standalone solution for all isobaric interference problems. Effective chromatographic separation is paramount to physically separate the target analyte from its isobaric interferents before they enter the mass spectrometer. The choice of the analytical column, mobile phase composition, and gradient elution profile are critical for achieving this separation. Therefore, a combination of a high-quality stable isotope-labeled internal standard and a well-developed chromatographic method is essential for accurate and reliable results.
Q5: When should I be particularly concerned about isobaric interference?
A5: You should be particularly concerned about isobaric interference when:
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Analyzing steroids in complex biological matrices like urine or plasma, which contain numerous metabolites.
-
Quantifying low levels of a target steroid, as even minor interference can have a significant impact on the result.
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Analyzing samples from patients undergoing treatment with drugs that are structurally similar to the target steroid or are known to produce interfering metabolites.
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Observing unexpected or inexplicably high concentrations of your target analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during steroid analysis when using Cortisone-¹³C₃ to address isobaric interference.
Issue 1: Poor Chromatographic Resolution of Target Analyte and Suspected Interferences
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Symptom: Broad or shouldered peaks for the analyte, or a peak at the retention time of the analyte in a blank sample spiked with a suspected interfering compound.
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Possible Cause: The analytical column and chromatographic conditions are not optimized to separate the isobaric compounds.
-
Troubleshooting Steps:
-
Column Selection: Consider using a column with a different selectivity. For example, a biphenyl or a polar-embedded column might provide better separation of steroid isomers than a standard C18 column.
-
Gradient Optimization: Adjust the gradient elution profile. A shallower gradient can often improve the resolution between closely eluting compounds.
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Mobile Phase Modification: Experiment with different mobile phase compositions. The choice of organic solvent (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate) can influence selectivity.
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Flow Rate Reduction: Decreasing the flow rate can sometimes enhance separation efficiency.
-
Issue 2: Inaccurate Quantification Despite Using Cortisone-¹³C₃
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Symptom: High variability in results or a consistent bias in quality control samples.
-
Possible Cause:
-
Co-elution of an isobaric interferent that shares the same MRM transition as the analyte.
-
Matrix effects that disproportionately affect the analyte and the internal standard.
-
-
Troubleshooting Steps:
-
Confirm Co-elution: Analyze a standard of the suspected interfering compound to confirm if it co-elutes with your analyte under the current chromatographic conditions.
-
Optimize Chromatography: If co-elution is confirmed, refer to the troubleshooting steps for "Poor Chromatographic Resolution."
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Select Different MRM Transitions: Investigate alternative, more specific precursor-product ion transitions for your analyte that are not shared by the interfering compound.
-
Improve Sample Preparation: Enhance the sample clean-up process to remove matrix components that may be causing differential ion suppression or enhancement.
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Issue 3: Low Signal Intensity for Cortisone-¹³C₃
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Symptom: The peak for the Cortisone-¹³C₃ internal standard is very small or absent.
-
Possible Cause:
-
Errors in the preparation of the internal standard spiking solution.
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Degradation of the internal standard.
-
Suboptimal mass spectrometer settings.
-
-
Troubleshooting Steps:
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Verify Solution Preparation: Prepare a fresh internal standard solution and re-spike your samples.
-
Check Standard Stability: Ensure the Cortisone-¹³C₃ standard has been stored correctly according to the manufacturer's instructions.
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Optimize MS Parameters: Infuse a solution of Cortisone-¹³C₃ directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, and temperature) for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions used in the LC-MS/MS analysis of cortisone and cortisol with their respective ¹³C-labeled internal standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisone | 361.2 | 163.1 | 21 |
| Cortisone-¹³C₃ | 364.2 | 166.1 | 21 |
| Cortisol | 363.2 | 121.1 | 26 |
| Cortisol-¹³C₃ | 366.2 | 124.1 | 26 |
Note: Collision energies are instrument-dependent and may require optimization.
Experimental Protocols
Protocol: Quantification of Cortisone in Human Urine using LC-MS/MS with Cortisone-¹³C₃ Internal Standard
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature.
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Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.
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To 1 mL of supernatant, add 50 µL of a 100 ng/mL solution of Cortisone-¹³C₃ in methanol (working internal standard solution).
-
Vortex mix for 10 seconds.
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Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
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Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Analytical Column: A column suitable for steroid separation, such as a Biphenyl or Accucore Polar Premium column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 50 1.0 50 8.0 95 8.1 100 10.0 100 10.1 50 | 12.0 | 50 |
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
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MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: As listed in the "Quantitative Data Summary" table.
Visualizations
Caption: Experimental workflow for steroid analysis.
Caption: Overcoming isobaric interference.
References
Optimizing mobile phase for cortisone separation with Cortisone-13C3
Welcome to the technical support center for optimizing the chromatographic separation of cortisone and its stable isotope-labeled internal standard, Cortisone-13C3. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating cortisone and this compound on a reversed-phase column?
A common starting point for reversed-phase high-performance liquid chromatography (HPLC) is a mobile phase consisting of a polar component (A) and an organic component (B).[1] For cortisone analysis, this typically involves:
Modifiers are crucial for good peak shape and reproducibility. Commonly used modifiers include 0.1% formic acid or 5-10 mM ammonium formate in the aqueous phase.[2][4] A typical starting gradient might run from a lower percentage of the organic phase to a higher percentage to elute the analytes.
Q2: Should I use an isocratic or gradient elution for my analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample and the analytical goal.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is simpler, requires less sophisticated equipment, and is often suitable for quality control or when analyzing simple mixtures with components of similar properties. Several validated methods for cortisone and cortisol use isocratic elution successfully.
-
Gradient Elution: This method involves changing the mobile phase composition during the analysis, typically by increasing the percentage of the organic solvent. Gradient elution is generally preferred for complex samples (e.g., plasma, urine) as it can provide better resolution for components with a wide range of polarities and can shorten analysis times.
For method development, starting with a gradient elution is often recommended to determine the retention behavior of cortisone and any potential interferences. The method can then be optimized to an isocratic one if feasible.
Q3: Why is this compound used as an internal standard, and should it separate from cortisone?
This compound is a stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry (MS) analysis, SIL internal standards are considered the gold standard. They have nearly identical chemical and physical properties to the analyte (cortisone), meaning they behave similarly during sample preparation (extraction) and ionization. This corrects for variations in sample recovery and matrix effects, leading to higher accuracy and precision.
Ideally, for LC-MS/MS analysis, the analyte and its SIL internal standard should co-elute or elute very closely. Their near-identical chemical structure means they will have very similar retention times on a standard reversed-phase column. Significant separation is not expected or desired, as co-elution ensures that both compounds experience the same matrix effects at the same time, which is the primary reason for using a SIL internal standard.
Q4: What are the most common mobile phase additives and why are they used?
Mobile phase additives or modifiers are used to improve peak shape, enhance ionization efficiency for MS detection, and control the pH of the mobile phase.
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Formic Acid (typically 0.1%): This is a very common additive that acidifies the mobile phase. For cortisone, this can help to protonate the molecule, leading to better retention on reversed-phase columns and improved ionization in positive electrospray ionization (ESI) mode for MS detection.
-
Ammonium Formate or Ammonium Acetate (typically 5-10 mM): These are buffer salts that help control the pH and increase the ionic strength of the mobile phase. They can significantly improve peak shape by minimizing secondary interactions between the analyte and the stationary phase, thereby reducing peak tailing. They are also volatile, making them ideal for LC-MS applications.
Experimental Protocols & Methodologies
Below are examples of experimental conditions derived from established methods for the analysis of cortisone and related steroids.
Method 1: Isocratic Separation for Cortisone in Urine
This method is adapted from a protocol for analyzing cortisol and cortisone in human urine via LC-MS.
-
High-Performance Liquid Chromatography (HPLC) System: A binary UHPLC system.
-
Column: Thermo Scientific™ Accucore™ C18, 3.0 × 50 mm, 2.6 µm particle size.
-
Mobile Phase A: 10 mmol/L ammonium formate + 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Elution Mode: Isocratic.
-
Composition: 47% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 100 µL.
-
Total Run Time: 2.5 minutes (including column wash and equilibration).
Method 2: Gradient Separation for Multiple Steroids in Plasma
This method is based on a protocol for analyzing five different steroids, including hydrocortisone (cortisol), in plasma. A similar approach can be readily adapted for cortisone.
-
High-Performance Liquid Chromatography (HPLC) System: Shimadzu Nexera uHPLC or equivalent.
-
Column: Kinetex C18, 150 x 3 mm, 2.6 µm particle size.
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Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Elution Mode: Gradient.
-
Flow Rate: (Not specified, but typically 0.4-0.6 mL/min for a 3 mm ID column).
-
Run Time: 16 minutes.
-
Detection: Tandem quadrupole mass spectrometer in positive ionization mode.
Quantitative Data Summary
The following tables summarize typical mobile phase compositions and resulting chromatographic parameters from various methods.
Table 1: Example Mobile Phase Compositions
| Method Type | Column Type | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Profile | Reference |
| Isocratic | C18 | Water, Acetic Acid (30:10 v/v) | Methanol (60 v/v) | Isocratic (60% B) | |
| Isocratic | C18 | 5 mM Ammonium Acetate (25 v/v) | Methanol (75 v/v) | Isocratic (75% B) | |
| Isocratic | C18 | 10 mM Ammonium Formate + 0.1% Formic Acid | Methanol | Isocratic (47% B) | |
| Gradient | C18 | Water | Acetonitrile, Methanol, Isopropanol mix | Gradient | |
| Gradient | C18 | 0.1% Formic Acid in Water | Methanol | Gradient |
Table 2: Example Chromatographic Performance Data
| Analyte | Retention Time (min) | Mobile Phase | Linearity Range (ng/mL) | Limit of Quantification (ng/mL) | Reference |
| Hydrocortisone | 2.26 | Methanol/Water/Acetic Acid (60:30:10) | 20 - 400 | N/A | |
| Cortisol | 1.90 | 5 mM Ammonium Acetate in Water/Methanol (25:75) | 1.0 - 500.0 | 1.0 | |
| Cortisone | 1.75 | 5 mM Ammonium Acetate in Water/Methanol (25:75) | 2.5 - 100.0 | 2.5 |
Troubleshooting Guide
This guide addresses common issues encountered during method development in a question-and-answer format.
Q: My chromatographic peaks for cortisone are broad. What are the potential causes and solutions?
Broad peaks can result from several factors related to the mobile phase and sample solvent.
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Cause 1: Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase can cause poor peak shape. The analyte band may not focus properly at the head of the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a lower elution strength. If a strong solvent must be used for solubility, reduce the injection volume.
-
-
Cause 2: Low Flow Rate or High Column Temperature: While temperature can improve efficiency, excessively high temperatures can sometimes affect peak shape. A very low flow rate can increase band broadening due to diffusion.
-
Solution: Optimize the flow rate for your column dimensions. Ensure the column temperature is stable and optimized; a typical starting point is 30-40 °C.
-
-
Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or the column and the detector, can contribute to band broadening.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible, especially in UHPLC systems.
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Q: I am observing significant peak tailing. How can I improve the peak symmetry?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
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Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the cortisone molecule, causing tailing.
-
Solution 1: Add a mobile phase modifier. An acidic modifier like formic acid (0.1%) can protonate the silanol groups, reducing their interaction with the analyte.
-
Solution 2: Use a buffer. Adding a buffer salt like ammonium formate or acetate increases the ionic strength of the mobile phase, which can shield the silanol interactions and improve peak shape.
-
-
Cause 2: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Q: My retention times are drifting between injections. What is causing this instability?
Retention time drift is typically a sign that the column has not reached equilibrium or that the mobile phase composition is changing.
-
Cause 1: Insufficient Column Equilibration: This is especially common in gradient elution. The column needs adequate time to return to the initial mobile phase conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Cause 2: Mobile Phase Preparation Issues: If the mobile phase is not properly mixed or degassed, its composition can change over time. If using buffer salts, they can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure mobile phase components are accurately measured and thoroughly mixed. Degas the mobile phase before use. When using buffers, ensure they are soluble in the highest organic percentage of your gradient.
-
Visualized Workflows
General LC-MS/MS Workflow for Cortisone Analysis
The following diagram illustrates the typical workflow from sample receipt to final data analysis for the quantification of cortisone using this compound.
Troubleshooting Logic for Poor Peak Shape
This decision tree provides a logical path for diagnosing and solving common issues related to poor chromatographic peak shape.
References
Technical Support Center: Troubleshooting Low Recovery of Cortisone-13C3
Welcome to the technical support center for troubleshooting issues related to the low recovery of Cortisone-13C3 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed methodologies to ensure accurate and precise quantification of cortisone in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
A1: Low recovery of this compound, a stable isotope-labeled internal standard, can stem from several factors during sample preparation. The most common culprits include:
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Suboptimal Extraction Conditions: Issues with the choice of extraction solvent, pH, or elution volumes can lead to incomplete extraction of this compound from the sample matrix.
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Matrix Effects: Components within the biological matrix (e.g., plasma, urine, saliva) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement, which can be misinterpreted as low recovery.[1]
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Analyte Degradation: Although generally stable, this compound can degrade under harsh chemical conditions or prolonged exposure to certain temperatures or light, leading to lower than expected signals.[2]
-
Errors in Sample Handling: Inaccurate pipetting, incomplete solvent evaporation, or improper reconstitution can all contribute to apparent low recovery.
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Issues with Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Procedures: Problems such as improper cartridge conditioning in SPE, emulsion formation in LLE, or incorrect phase separation can lead to significant loss of the internal standard.[1][3]
Q2: How can I differentiate between low recovery and ion suppression?
A2: It is crucial to distinguish between actual loss of the internal standard during sample preparation (low recovery) and reduced signal intensity due to matrix effects (ion suppression). A post-extraction addition experiment can help differentiate between these two phenomena.
Experimental Protocol: Post-Extraction Addition
-
Prepare two sets of samples:
-
Set A (Pre-spiked): Spike the blank matrix with a known concentration of this compound before the extraction procedure.
-
Set B (Post-spiked): Process the blank matrix through the entire extraction procedure and spike the same known concentration of this compound into the final, clean extract after extraction.
-
-
Prepare a reference standard: Prepare a standard solution of this compound in the final reconstitution solvent at the same concentration as the spiked samples.
-
Analyze all samples using your LC-MS/MS method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Reference Standard) x 100
-
Data Interpretation:
| Scenario | Recovery (%) | Matrix Effect (%) | Interpretation |
| 1 | Low (<85%) | High (>85%) | Problem: Inefficient extraction. The internal standard is being lost during the sample preparation steps. |
| 2 | High (>85%) | Low (<85%) | Problem: Significant ion suppression. The matrix components are interfering with the ionization of the internal standard. |
| 3 | Low (<85%) | Low (<85%) | Problem: A combination of inefficient extraction and ion suppression. |
Q3: My this compound recovery is inconsistent across my sample batch. What should I investigate?
A3: Inconsistent recovery often points to variability in the sample preparation process. Key areas to investigate include:
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Pipetting Accuracy: Ensure all pipettes are properly calibrated and that technique is consistent.
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Evaporation Step: Check for uniformity in the nitrogen stream or heat application during solvent evaporation. Over-drying or splashing can lead to sample loss.
-
pH Adjustment: Inconsistent pH across samples can affect extraction efficiency, especially in LLE.
-
SPE Cartridge Performance: Inconsistent packing or channeling in SPE cartridges can lead to variable recovery. Ensure proper conditioning and loading procedures are followed.
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Phase Separation in LLE: Incomplete or inconsistent phase separation can lead to variable amounts of the organic phase being collected.[3]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you have identified low recovery as the primary issue with your SPE protocol, use the following guide to troubleshoot the problem.
Troubleshooting Workflow for Low SPE Recovery
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Detailed Methodologies for SPE Optimization:
-
Sorbent Selection: For corticosteroids like cortisone, reversed-phase (C8 or C18) or hydrophilic-lipophilic balanced (HLB) sorbents are commonly used. HLB cartridges can offer better recovery for a wider range of polar and nonpolar compounds.
-
Sample Pre-treatment: Adjusting the pH of the sample can be critical. For reversed-phase SPE, a neutral or slightly acidic pH is often optimal for cortisone retention. Diluting the sample with water or a weak buffer can also improve binding to the sorbent.
-
Wash Step Optimization: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. A typical wash solvent could be a low percentage of methanol in water.
-
Elution Step Optimization: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Methanol, acetonitrile, or mixtures with small amounts of acid or base are common elution solvents for steroids. Increasing the volume of the elution solvent or performing a second elution can improve recovery.
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues encountered during LLE, consider the following troubleshooting steps.
Troubleshooting Workflow for Low LLE Recovery
References
Technical Support Center: Troubleshooting Inconsistent Results with Cortisone-13C3 Internal Standard
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered when using Cortisone-13C3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][][3] Its primary role is to compensate for variability during the analytical process, including sample preparation, extraction efficiency, injection volume, and instrument response fluctuations.[3][4] By normalizing the analyte's response to the internal standard's response, the accuracy and precision of the quantification are significantly improved.
Q2: Why am I seeing high variability in my this compound signal?
High variability in the internal standard signal can stem from several sources, broadly categorized as:
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Sample Preparation Issues: Inconsistent spiking of the internal standard, inefficient or variable extraction recovery, and the presence of interfering matrix components.
-
Instrumental Issues: Fluctuations in the LC-MS system's performance, such as inconsistent injection volumes, detector drift, or issues with the autosampler and ion source.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix can disproportionately affect the analyte and internal standard.
-
Internal Standard Quality and Stability: Degradation of the this compound standard during storage or sample processing.
Q3: Can the this compound internal standard itself be a source of error?
Yes, while SIL internal standards are considered the gold standard, they are not infallible. Potential issues include:
-
Isotopic Contribution: The presence of a small percentage of unlabeled cortisone in the this compound standard can interfere with the measurement of the native analyte, especially at low concentrations.
-
Chemical Stability: this compound, like its unlabeled counterpart, can be susceptible to degradation under certain pH, temperature, or light conditions. Ensure proper storage as recommended by the supplier, typically at -20°C in a light-protected environment.
-
Chromatographic Separation: Although rare with 13C-labeled standards, slight differences in retention time compared to the native analyte can occur, potentially leading to differential matrix effects.
Troubleshooting Guide
Issue 1: Inconsistent Internal Standard Peak Area Across an Analytical Run
-
Possible Cause: Inconsistent sample preparation or injection volume.
-
Troubleshooting Steps:
-
Verify Pipetting and Dilution: Review your standard operating procedures (SOPs) for sample and internal standard addition. Ensure all pipettes are calibrated and that proper technique is used.
-
Check Autosampler Performance: Inspect the autosampler for any signs of malfunction. Run a series of blank injections to check for carryover and injection precision.
-
Evaluate Extraction Consistency: Perform a recovery experiment by spiking a known amount of this compound into a pre-extracted and a post-extracted matrix. A significant difference indicates a problem with the extraction procedure.
-
Issue 2: Poor Response or No Signal for this compound
-
Possible Cause: Degradation of the internal standard, incorrect MS parameters, or improper storage.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound from the original source material.
-
Verify Storage Conditions: Ensure the internal standard is stored at the recommended temperature (-20°C) and protected from light.
-
Optimize MS Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature) and collision energies for the specific MRM transitions.
-
Issue 3: Analyte/Internal Standard Ratio is Unstable
-
Possible Cause: Matrix effects (ion suppression or enhancement) affecting the analyte and internal standard differently.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte and internal standard from co-eluting matrix components. Consider using a column with a different stationary phase.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
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Evaluate Different Ionization Techniques: If available, switch from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.
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Experimental Workflows & Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting issues with this compound internal standard.
References
Impact of sample collection and storage on Cortisone-13C3 stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cortisone-13C3 in various biological samples. Adherence to proper sample collection and storage protocols is critical for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: Solutions of this compound, typically in methanol, should be stored in a freezer at -20°C.[1] It is crucial to protect the standard from light, air, and moisture to ensure its stability.[1] For neat, solid forms of deuterated cortisone, storage at -20°C in a tightly sealed container, protected from light, is also recommended.[2]
Q2: How stable is this compound in biological samples like plasma, serum, or urine?
A2: While specific long-term stability studies on this compound in biological matrices are not extensively published, its stability is expected to be comparable to or greater than that of unlabeled cortisone due to the kinetic isotope effect. The carbon-13 isotope strengthens the chemical bonds, making the molecule more resistant to chemical and enzymatic degradation.[2] For optimal stability, biological samples should be stored at -80°C.
Q3: What is the impact of multiple freeze-thaw cycles on this compound stability?
A3: Repeated freeze-thaw cycles are generally not recommended for analytical standards or biological samples as they can lead to degradation. Studies on similar steroids, like cortisol, in saliva and serum indicate stability for up to four freeze-thaw cycles. However, best practice is to aliquot samples into single-use vials after the initial processing to avoid the need for repeated thawing and freezing.
Q4: Can this compound adsorb to storage containers?
A4: Yes, corticosteroids can adsorb to the surface of storage vials, which can lead to a loss of signal intensity over time. To mitigate this, it is recommended to use silanized glass vials or low-adsorption polypropylene tubes for the storage of both analytical standards and biological samples.
Q5: What are the primary factors that can cause degradation of this compound in samples?
A5: The main factors contributing to the degradation of corticosteroids in biological samples are improper storage temperature, prolonged exposure to room temperature, light exposure, and bacterial contamination, particularly in urine samples. The primary degradation mechanism for many corticosteroids involves oxidation.
Experimental Protocols
Protocol 1: Collection and Processing of Human Plasma and Serum
This protocol outlines the best practices for collecting and processing human plasma and serum to ensure the stability of this compound.
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Blood Collection:
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For plasma, draw whole blood into a tube containing an anticoagulant (e.g., EDTA).
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For serum, collect whole blood in a tube with no anticoagulant and allow it to clot at room temperature for 15-30 minutes.
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-
Centrifugation:
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Centrifuge the blood samples as soon as possible, ideally within one hour of collection.
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Use a refrigerated centrifuge at 4°C and spin at 1,000-2,000 x g for 10-15 minutes.
-
-
Aliquoting:
-
Immediately after centrifugation, carefully transfer the supernatant (plasma or serum) into clean, pre-labeled low-adsorption polypropylene or silanized glass tubes.
-
Avoid disturbing the cell pellet (for plasma) or the clot (for serum).
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Aliquot the samples into smaller, single-use volumes (e.g., 0.5 mL) to prevent multiple freeze-thaw cycles.
-
-
Storage:
-
If not analyzed immediately, store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Transport frozen samples on dry ice.
-
Protocol 2: Extraction of Corticosteroids from Plasma/Serum
This protocol describes a liquid-liquid extraction method suitable for corticosteroids.
-
Sample Preparation:
-
Thaw the plasma or serum samples on ice.
-
-
Extraction:
-
Add diethyl ether or ethyl acetate to the liquid samples at a 5:1 (v/v) solvent-to-sample ratio.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and allow the layers to separate for 5 minutes.
-
-
Separation:
-
Freeze the samples in a dry ice/ethanol bath and pour the solvent layer (top layer) into a clean tube.
-
For maximum extraction efficiency, this step can be repeated, and the solvent layers pooled.
-
-
Drying:
-
Evaporate the pooled solvent samples to dryness using a speedvac for 2-3 hours.
-
-
Reconstitution:
-
Redissolve the dried extract in the appropriate assay buffer before analysis.
-
Data on Cortisone Stability
The following tables summarize the stability of cortisone under various storage conditions. While this data is for the unlabeled compound, it provides a strong indication of the expected stability for this compound.
Table 1: Stability of Cortisone in Dried Blood Spots (DBS)
| Storage Temperature | Duration of Stability (within ±15% of baseline) | Reference |
| 37°C | Up to 2 days | |
| Room Temperature | Up to 14 days | |
| 4°C | Up to 14 days | |
| -20°C | Up to 6 months |
Table 2: Stability of Cortisol and Cortisone in Saliva
| Storage Temperature | Duration of Stability | Reference |
| -80°C | At least 6 years |
Table 3: Stability of Cortisol During Freeze-Thaw Cycles in Saliva and Serum
| Matrix | Number of Freeze-Thaw Cycles | Stability | Reference |
| Saliva & Serum | Up to 4 cycles | Stable |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to sample stability.
Table 4: Troubleshooting Stability-Related Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Degradation due to improper storage. | Review storage temperatures and duration. Ensure samples were consistently stored at -20°C or preferably -80°C. |
| Adsorption to container walls. | Use silanized glass or low-adsorption polypropylene tubes for all sample handling and storage steps. | |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials immediately after initial processing to avoid repeated freeze-thaw cycles. | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize the sample collection and processing workflow for all samples. Ensure consistent timing for centrifugation and processing. |
| Partial thawing during storage or transport. | Ensure samples remain completely frozen during storage and are shipped on sufficient dry ice. | |
| Appearance of Unexpected Peaks | Presence of degradation products. | Analyze the sample using high-resolution mass spectrometry to identify potential impurities. Review storage conditions and handling procedures to minimize degradation. |
| Bacterial contamination (especially in urine). | Ensure urine samples are stored at -20°C or lower immediately after collection. Consider adding a preservative if immediate freezing is not possible. |
Visual Guides
The following diagrams illustrate the recommended workflow for sample processing and a decision tree for troubleshooting stability issues.
Caption: Recommended workflow for blood sample collection and processing.
References
Technical Support Center: Non-linear Calibration Curves with Cortisone-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves in quantitative analyses of cortisone using Cortisone-13C3 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for cortisone, using this compound as an internal standard, is consistently non-linear. What are the potential causes?
A1: Non-linear calibration curves in LC-MS/MS analysis are a common issue and can stem from several factors. The most frequent causes include:
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Matrix Effects: Components in the biological matrix (e.g., plasma, urine, hair) can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement. This effect can be concentration-dependent and is a primary cause of non-linearity.[1]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response and a subsequent loss of linearity.
-
Issues with the Internal Standard (IS): Although stable isotope-labeled internal standards like this compound are designed to mimic the analyte's behavior, differences in ionization efficiency at high concentrations or the presence of impurities can contribute to non-linearity.
-
Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards can introduce non-linearity.
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Cross-talk between Analyte and IS: In some instances, there can be isotopic contributions between the analyte and the internal standard, especially at high analyte-to-IS concentration ratios, which can affect the response and lead to non-linear curves.
Q2: How can I troubleshoot non-linearity caused by matrix effects?
A2: Mitigating matrix effects is crucial for achieving a linear calibration curve. Here are several strategies:
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Improve Sample Preparation: Employ more rigorous sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than a simple protein precipitation.
-
Optimize Chromatography: Adjusting the liquid chromatography method to better separate cortisone from co-eluting matrix components can significantly reduce ionization suppression or enhancement. This may involve trying different analytical columns, mobile phases, or gradient profiles.
-
Dilution of Samples: If the matrix effect is concentration-dependent, diluting the samples can help to minimize its impact.
Q3: What should I do if I suspect detector saturation is the cause of my non-linear curve?
A3: Detector saturation typically occurs at the upper end of the calibration range. To address this:
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Extend the Calibration Range: Prepare standards at even higher concentrations to confirm that the response is indeed plateauing.
-
Dilute Samples: If samples are expected to have high concentrations of cortisone, they should be diluted to fall within the linear range of the assay.
-
Adjust MS Parameters: It may be possible to reduce the detector response by optimizing MS parameters such as collision energy or by selecting a less intense precursor-to-product ion transition for quantification.
Q4: My calibration curve is still non-linear after troubleshooting. Can I use a non-linear regression model?
A4: Yes, if non-linearity cannot be resolved through method optimization, using a non-linear regression model is an acceptable approach. A quadratic (second-order polynomial) regression with appropriate weighting is often suitable for bioanalytical methods that exhibit a non-linear response. It is important to use a sufficient number of calibration standards (a minimum of six is recommended) to accurately define the curve. The chosen model should be carefully validated to ensure it provides accurate and precise quantification over the entire range of the curve.
Experimental Protocols
Representative Protocol for Cortisone Analysis in Human Plasma using this compound
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
1. Materials and Reagents:
-
Cortisone and this compound certified reference standards
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (drug-free)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of cortisone and this compound in methanol.
-
Prepare a series of working standard solutions of cortisone by serial dilution in methanol:water (50:50, v/v).
-
Prepare a working solution of this compound internal standard in methanol:water (50:50, v/v).
-
Spike drug-free plasma with cortisone working standards to create calibration standards.
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Spike drug-free plasma with cortisone at low, medium, and high concentrations to prepare QC samples.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
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Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to separate cortisone from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor appropriate precursor-to-product ion transitions for cortisone and this compound.
5. Data Analysis:
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Integrate the peak areas for cortisone and this compound.
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Calculate the peak area ratio (Cortisone Area / this compound Area).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
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Apply a linear or quadratic regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.
Data Presentation
Table 1: Example Calibration Curve Data for Cortisone
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 5,234 | 1,012,345 | 0.0052 | 1.0 | 100.0 |
| 2.5 | 13,123 | 1,023,456 | 0.0128 | 2.6 | 104.0 |
| 5.0 | 25,987 | 1,015,678 | 0.0256 | 4.9 | 98.0 |
| 10.0 | 51,456 | 1,009,876 | 0.0510 | 9.8 | 98.0 |
| 25.0 | 128,765 | 1,011,234 | 0.1273 | 25.5 | 102.0 |
| 50.0 | 254,321 | 1,005,678 | 0.2529 | 49.6 | 99.2 |
| 100.0 | 498,765 | 998,765 | 0.4994 | 98.9 | 98.9 |
| 200.0 | 956,789 | 987,654 | 0.9687 | 195.7 | 97.9 |
Table 2: Troubleshooting Summary for Non-Linear Calibration Curves
| Symptom | Potential Cause | Suggested Solution |
| Curve flattens at high concentrations | Detector Saturation | Dilute high concentration samples and standards. Optimize MS detector settings. |
| Poor accuracy at low concentrations | Matrix Effects, Heteroscedasticity | Improve sample clean-up (use SPE or LLE). Optimize chromatography. Use a weighted regression model (e.g., 1/x²). |
| Inconsistent non-linearity | Standard Preparation Error | Prepare fresh calibration standards and verify concentrations. |
| Non-linearity across the entire range | Multiple factors | Systematically investigate matrix effects, detector saturation, and IS performance. Consider a validated non-linear curve fit. |
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: General experimental workflow for cortisone quantification.
References
Technical Support Center: Cortisone-13C3 Signal-to-Noise Ratio Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio for Cortisone-13C3 in Nuclear Magnetic Resonance (NMR) experiments.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low S/N ratio in your this compound NMR spectrum can obscure important signals and hinder accurate analysis. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Weak or absent 13C signals | Low Sample Concentration: The inherent low sensitivity of 13C NMR requires a sufficient amount of analyte. | Increase the concentration of this compound in the NMR tube. For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended.[1][2] Doubling the sample concentration can roughly double the signal intensity.[1] |
| Insufficient Number of Scans (NS): The S/N ratio is proportional to the square root of the number of scans. | Increase the number of scans. Quadrupling the number of scans will approximately double the S/N ratio.[3] Start with a minimum of 128 scans and increase as needed (e.g., 256, 512, 1024).[1] | |
| Improperly Set Acquisition Parameters: Non-optimal pulse width, relaxation delay, or acquisition time can significantly reduce signal intensity. | Optimize acquisition parameters. Use a smaller pulse angle (e.g., 30°) to allow for a shorter relaxation delay. Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the 13C nuclei. An acquisition time (AQ) of around 1 second is a good starting point. | |
| Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet leads to broad peaks with reduced height. | Carefully shim the magnetic field using the deuterium signal of the solvent. | |
| Broad spectral lines | Sample Viscosity: High sample concentration can increase viscosity, leading to broader lines. | While high concentration is generally good for 13C NMR, if lines are excessively broad, a slight dilution might be necessary. Finding the optimal balance is key. |
| Presence of Particulate Matter: Undissolved solids in the sample disrupt the magnetic field homogeneity. | Filter the sample solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. | |
| Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. | If suspected, treat the sample with a chelating agent or ensure all glassware is scrupulously clean. Consider degassing the sample to remove dissolved oxygen, which is paramagnetic. | |
| Inconsistent signal enhancement | Suboptimal Nuclear Overhauser Effect (NOE): The NOE, which enhances 13C signals through proton decoupling, may not be optimal. | Ensure broadband proton decoupling is active during acquisition. The relaxation delay (D1) also plays a role in the buildup of the NOE; a delay of 1-2 seconds is generally sufficient. |
Experimental Workflow for S/N Enhancement
The following diagram illustrates a logical workflow for troubleshooting and improving the S/N ratio of your this compound NMR experiment.
Caption: A step-by-step workflow for diagnosing and resolving low S/N issues.
Quantitative Data Summary for S/N Enhancement Techniques
| Technique | Principle of Operation | Expected S/N Improvement | Considerations |
| Increasing Number of Scans (NS) | Signal averaging reduces random noise. | Proportional to the square root of NS (e.g., 4x NS ≈ 2x S/N). | Increases experiment time linearly. |
| Increasing Sample Concentration | More 13C nuclei in the detection volume. | Directly proportional to concentration (e.g., 2x concentration ≈ 2x S/N). | Limited by solubility; may increase sample viscosity and broaden lines. |
| Optimizing Relaxation Delay (D1) and Pulse Angle | Allows for more complete relaxation of nuclei between pulses, maximizing signal per scan. | Can double signal intensity for some signals compared to non-optimized parameters. | Requires knowledge or estimation of T1 relaxation times for optimal setting. |
| Using a Relaxation Agent (e.g., Cr(acac)₃) | Shortens the T1 relaxation time, allowing for a shorter D1 and more scans in a given time. | Can lead to a sensitivity enhancement of 1.4-2.9 times, reducing experimental time by a factor of 2.0-8.4 for a given S/N. | May cause some line broadening if used at too high a concentration. |
| Dynamic Nuclear Polarization (DNP) | Transfers polarization from electrons to nuclei, dramatically increasing the initial magnetization. | Can provide signal enhancements of 2 to 3 orders of magnitude (100x to 1000x). | Requires specialized and expensive equipment; not widely available. |
Detailed Experimental Protocols
Standard 13C NMR Protocol for this compound
This protocol provides a starting point for acquiring a 13C NMR spectrum of this compound. Optimization will likely be necessary based on your specific instrument and sample.
1. Sample Preparation:
-
Weigh 50-100 mg of this compound.
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Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
The final solution height in the tube should be approximately 4-5 cm.
2. Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
3. Acquisition Parameters (Starting Point):
-
Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): 1.0 second.
-
Number of Scans (NS): Start with 128 and increase as needed.
-
Spectral Width (SW): Set to encompass all expected 13C resonances for a steroid (e.g., 220-250 ppm).
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Receiver Gain (RG): Use automatic gain adjustment.
4. Data Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the S/N ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
Protocol for Using a Relaxation Agent
1. Sample Preparation:
-
Prepare the this compound sample as described in the standard protocol.
-
Prepare a stock solution of Chromium(III) acetylacetonate (Cr(acac)₃) in the same deuterated solvent.
-
Add a small aliquot of the Cr(acac)₃ stock solution to the NMR tube to achieve a final concentration of 5-10 mM.
2. Instrument Setup and Acquisition:
-
Follow the standard instrument setup.
-
The primary change in acquisition parameters will be a shorter relaxation delay (D1). This can often be reduced to 0.5-1.0 seconds.
-
Acquire the spectrum with an increased number of scans to take advantage of the shorter D1.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum inherently low?
A1: The low S/N ratio in 13C NMR is due to two main factors: the low natural abundance of the 13C isotope (1.1%) and the smaller gyromagnetic ratio of the 13C nucleus compared to protons (1H), which results in a weaker NMR signal. While your this compound is isotopically labeled, the surrounding unlabeled carbon atoms in the molecule and any carbon-containing impurities or solvents will still have the low natural abundance.
Q2: How do I choose the optimal relaxation delay (D1) for my experiment?
A2: The optimal D1 depends on the spin-lattice relaxation time (T1) of the carbon nuclei in your molecule. For quantitative results, a D1 of at least 5 times the longest T1 is recommended. However, for simply improving the S/N ratio, a shorter D1 (e.g., 1-2 seconds) combined with a smaller pulse angle (e.g., 30°) is often a good compromise. The T1 values for steroids can vary, with non-protonated carbons generally having longer T1s.
Q3: Can increasing the magnetic field strength of the NMR spectrometer improve the S/N ratio?
A3: Yes, the S/N ratio increases with the strength of the magnetic field. Moving to a higher field instrument is a direct way to improve sensitivity.
Q4: What is the purpose of proton decoupling in a 13C NMR experiment?
A4: Proton decoupling serves two purposes. First, it collapses the carbon-proton couplings, simplifying the spectrum so that each unique carbon appears as a single line. Second, it can lead to a significant enhancement of the 13C signal through the Nuclear Overhauser Effect (NOE).
Q5: Are there any alternatives to traditional 1D 13C NMR for improving sensitivity?
A5: Yes, polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can enhance the signals of protonated carbons. For correlating proton and carbon signals with much higher sensitivity, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) are very effective.
Logical Relationships in S/N Optimization
The following diagram illustrates the relationship between key experimental parameters and their impact on the final signal-to-noise ratio.
Caption: Interplay of experimental variables in optimizing the S/N ratio.
References
Addressing carryover issues in Cortisone-13C3 analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the analysis of Cortisone-13C3, with a particular focus on mitigating carryover.
Frequently Asked Questions (FAQs)
Q1: What is carryover in this compound analysis and why is it a concern?
A1: Carryover in liquid chromatography-mass spectrometry (LC-MS/MS) analysis refers to the appearance of a small peak corresponding to this compound in a blank or negative sample injection that occurs after the injection of a sample with a high concentration of the analyte.[1] It is a significant concern because it can lead to the overestimation of this compound levels in subsequent samples, compromising the accuracy and reliability of quantitative results. This is particularly critical in regulated bioanalysis and clinical studies where precise measurements are essential.
Q2: What are the primary sources of carryover in an LC-MS/MS system?
A2: The most common sources of carryover are associated with the autosampler and the chromatographic column.[1] Specific components that can trap and later release the analyte include:
-
Injector Needle and Seat: Residue can adhere to the inner and outer surfaces of the needle.
-
Sample Loop: The analyte can adsorb to the surface of the loop.
-
Injector Valve Rotor and Stator: Small scratches or imperfections can trap the sample.
-
Chromatography Column and Guard Column: Strong retention of the analyte on the stationary phase can lead to gradual bleeding in subsequent runs.
Q3: How can I determine the source of the carryover in my system?
A3: A systematic approach is necessary to pinpoint the source of carryover. This involves sequentially isolating and testing different components of the LC-MS/MS system. A common strategy is to inject a high-concentration sample followed by a series of blank injections to observe the carryover pattern. If the peak intensity decreases with each subsequent blank, it is indicative of classic carryover.[2]
Troubleshooting Guide
Issue 1: Persistent Carryover Peaks in Blank Injections
If you observe carryover peaks for this compound in your blank injections after running a high-concentration sample, follow this troubleshooting workflow.
Caption: A stepwise logical workflow for troubleshooting carryover issues.
Issue 2: Ineffective Injector Cleaning
If optimizing the standard wash protocol does not resolve the carryover, a more rigorous cleaning procedure is required. The choice of wash solvent is critical and should be tailored to the analyte's properties.
Quantitative Data on Wash Solvent Efficacy
The following table summarizes the effectiveness of different wash solvent compositions on reducing carryover. The data is illustrative and based on typical findings for steroid compounds. Carryover is expressed as a percentage of the peak area of the lower limit of quantitation (LLOQ) observed in a blank injection following a high-concentration standard.
| Wash Solvent Composition | Number of Washes | Carryover (% of LLOQ) |
| 100% Acetonitrile | 6 | >200% |
| 50:50 Acetonitrile/Water | 6 | ~150% |
| 90:10 Acetonitrile/Water + 0.1% Formic Acid | 6 | ~75% |
| 50:50 DMSO/Methanol | 6 | <20% |
Data is representative and may vary based on the specific LC system and conditions.
Experimental Protocols
Protocol 1: Systematic Carryover Assessment
This protocol outlines the steps to quantify the extent of carryover in your analytical method.
Caption: Experimental workflow for assessing the degree of carryover.
Methodology:
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Preparation: Prepare a blank matrix sample (e.g., cortisol-free serum) and a high-concentration this compound standard at the upper limit of quantitation (ULOQ).
-
Injection Sequence: a. Inject the blank matrix to establish a baseline. b. Inject the ULOQ standard. c. Immediately inject a minimum of three consecutive blank matrix samples.[3]
-
Data Analysis: a. Integrate the peak area for this compound in the first blank injection that follows the ULOQ standard. b. Calculate the carryover percentage relative to a defined threshold, typically the response of the lower limit of quantitation (LLOQ). A common acceptance criterion is that the carryover peak should be less than 20% of the LLOQ peak area.
Protocol 2: Injector and System Cleaning
This protocol provides a robust cleaning procedure for the autosampler and LC system.
Materials:
-
Solvent A: 50:50 Isopropanol/Acetonitrile
-
Solvent B: 100% Acetonitrile
-
Solvent C: 50:50 Methanol/Water with 0.2% Formic Acid
-
Solvent D: 95:5 Water/Acetonitrile
Procedure:
-
Initial Flush: Purge the entire system, including all pump lines and the needle wash port, with Solvent A for 15 minutes.
-
Strong Organic Wash: Replace Solvent A with Solvent B and flush the system for an additional 15 minutes.
-
Acidic Wash: Replace Solvent B with Solvent C and flush the system for 15 minutes to remove any ionically bound residues.
-
Aqueous Rinse: Replace Solvent C with Solvent D and flush for 10 minutes.
-
Equilibration: Re-introduce the initial mobile phase and allow the system to equilibrate until a stable baseline is achieved.
Injector Specific Cleaning:
-
If carryover persists, consider manually cleaning or replacing the injector needle, needle seat, and rotor seal, as these parts can wear over time and create sites for analyte accumulation.[2]
Protocol 3: Column Regeneration
If the column is identified as the source of carryover, a regeneration procedure can restore its performance.
Procedure for Reversed-Phase C18 Columns:
-
Disconnect from Detector: Disconnect the column outlet from the mass spectrometer to avoid contamination of the source.
-
High Organic Wash: Wash the column with 100% Acetonitrile at a low flow rate (e.g., 0.2 mL/min) for at least 50 column volumes.
-
Intermediate Polarity Wash: Wash with 100% Isopropanol for 50 column volumes.
-
Re-equilibration: Re-introduce the analytical mobile phase and allow the column to equilibrate thoroughly before reconnecting to the detector.
Note: Always refer to the specific column manufacturer's guidelines for recommended cleaning and regeneration procedures.
References
Technical Support Center: Troubleshooting Chromatography for Cortisone-13C3 and Other Steroids
Welcome to the technical support center for steroid analysis. This resource provides troubleshooting guidance for common chromatographic issues encountered when working with cortisone, its isotopically labeled internal standard Cortisone-13C3, and other steroids. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing peak tailing for my cortisone and other steroid peaks?
A1: Peak tailing is a common issue in steroid chromatography and can arise from several factors.[1][2] One of the primary causes is secondary interactions between the steroid analytes and the stationary phase.[2][3][4] For instance, basic functional groups on steroids can interact strongly with ionized silanol groups on the surface of silica-based columns, leading to tailing peaks.
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks. To check for this, try diluting your sample and re-injecting.
-
Column Degradation: Over time, columns can degrade, leading to a deformed packing bed, voids at the column inlet, or a partially clogged inlet frit. If all peaks in your chromatogram are tailing, a problem at the column inlet is a likely culprit.
-
Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your steroid analytes, it can cause inconsistent ionization and lead to tailing.
-
Extra-column Effects: Issues outside of the column, such as long or wide-bore tubing and poorly fitted connections, can cause dispersion of the analyte band, resulting in peak tailing.
Q2: My chromatogram shows split peaks for this compound and its unlabeled counterpart. What could be the cause?
A2: Peak splitting can be a frustrating problem, often indicating an issue with the sample path or the column itself. When you observe split peaks for both your analyte and internal standard, it often points to a physical problem occurring before the separation process.
Common causes of peak splitting include:
-
Void at the Column Inlet: A void or channel in the column packing can cause the sample to travel through multiple paths, leading to split peaks. This can happen if the packing bed settles.
-
Partially Blocked Inlet Frit: If the inlet frit of your column is partially clogged with particulates from the sample or mobile phase, it can disrupt the flow of the sample onto the column, causing peak splitting.
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause the analyte to spread unevenly at the head of the column, resulting in distorted or split peaks. It's always best to dissolve your sample in the initial mobile phase if possible.
-
Co-elution of an Interfering Compound: In some cases, what appears to be a split peak may actually be two different compounds eluting very close together. To investigate this, you can try injecting a smaller sample volume to see if the peaks resolve.
Q3: I'm having trouble achieving baseline resolution between structurally similar steroids, like isomers. How can I improve this?
A3: Separating structurally similar steroids, such as isomers, is a known challenge in steroid analysis due to their similar physicochemical properties. Achieving baseline resolution often requires careful optimization of your chromatographic method.
Here are some strategies to improve resolution:
-
Optimize the Mobile Phase: The composition of the mobile phase is a powerful tool for manipulating selectivity. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter the interactions between the analytes and the stationary phase, leading to changes in selectivity. Adjusting the concentration of additives like formic acid can also impact separation.
-
Change the Stationary Phase: If optimizing the mobile phase isn't sufficient, consider trying a column with a different stationary phase chemistry. For example, a phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Adjust the Temperature: Temperature can influence the separation of steroids. Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase, which can lead to improved resolution.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can help to better separate complex mixtures of steroids.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common chromatography problems in steroid analysis.
Caption: A decision tree for troubleshooting common chromatographic issues.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for the Analysis of Corticosteroids
This protocol provides a general starting point for the separation of corticosteroids using reversed-phase high-performance liquid chromatography (RP-HPLC). Optimization will likely be required for specific applications.
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting composition of 50:50 (v/v) acetonitrile:water. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled, for example, at 40 °C.
-
Detection: UV detection at a wavelength of approximately 240-254 nm is suitable for many corticosteroids.
-
Internal Standard: A stable isotope-labeled internal standard, such as this compound, is recommended for accurate quantification, especially in complex matrices, to compensate for matrix effects and variability in sample preparation.
Data Presentation
Table 1: Example Mobile Phase Compositions for Steroid Separation
| Steroid Group | Organic Modifier | Aqueous Phase | Additive | Reference |
| General Corticosteroids | Acetonitrile | Water | None | |
| Androgens & Gestagens | Methanol | Water | None | |
| Androgens & Gestagens | Acetonitrile/Methanol | Water | None | |
| Cortisol & Cortisone | Tetrahydrofuran | 18mM Sodium Dodecyl Sulphate | None | |
| General Steroids | Methanol | Water | 0.1% Formic Acid |
Table 2: Common Causes of Poor Peak Shape and Potential Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column or add a competing base to the mobile phase. |
| Column overload | Reduce sample concentration or injection volume. | |
| Blocked column frit | Backflush the column or replace the frit. | |
| Peak Splitting | Void in the column | Replace the column. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. | |
| Peak Fronting | Column overload | Reduce sample concentration or injection volume. |
| Column collapse | Operate the column within its recommended pH and temperature range. |
References
Impact of different ionization sources on Cortisone-13C3 analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in the analysis of Cortisone-13C3. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization source is best for the analysis of this compound?
A1: The choice of ionization source—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Atmospheric Pressure Photoionization (APPI)—depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds and is highly compatible with liquid chromatography (LC). It often provides good sensitivity for corticosteroids. However, it can be more susceptible to matrix effects, especially from phospholipids in biological samples.[1][2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally preferred for less polar to non-polar compounds that are not efficiently ionized by ESI.[3] For corticosteroids like cortisone, APCI can offer robust performance and is often less prone to matrix effects compared to ESI.[4][5]
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that can be effective for non-polar compounds. It has been shown to provide good sensitivity for steroid analysis and may offer reduced matrix effects.
For a definitive choice, it is recommended to perform a source comparison with your specific sample matrix and LC conditions.
Q2: What are the expected mass-to-charge ratios (m/z) for this compound?
A2: this compound is a stable isotope-labeled version of cortisone. The three 13C atoms increase the monoisotopic mass by approximately 3 Da compared to unlabeled cortisone. The expected protonated molecule [M+H]+ would be observed at a higher m/z value. Unlabeled cortisone has a monoisotopic mass of approximately 360.2 Da, so the [M+H]+ ion is at m/z 361.2. For this compound, the expected [M+H]+ would be approximately m/z 364.2. It is crucial to confirm the exact mass from the certificate of analysis for the specific standard being used.
Q3: Why am I seeing a weak signal for my this compound internal standard?
A3: A weak signal for your internal standard can be due to several factors:
-
Incorrect Concentration: Verify the concentration of your this compound working solution.
-
Ionization Suppression: Co-eluting matrix components can suppress the ionization of your internal standard. This is a common issue in ESI. Consider improving your sample preparation to remove interfering substances or switching to an ionization source less prone to matrix effects, like APCI.
-
Source Conditions: The ionization source parameters (e.g., temperature, gas flows, voltages) may not be optimal for this compound. A source tuning and optimization should be performed by infusing a solution of the standard.
-
Degradation: Ensure the stability of your standard in the storage and sample processing solvents.
Q4: My calibration curve for cortisone is non-linear. What are the possible causes?
A4: Non-linearity in calibration curves can arise from:
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is appropriate for the expected sample concentrations and the linear dynamic range of the instrument.
-
Matrix Effects: Inconsistent matrix effects across the calibration range can lead to non-linearity, especially when using a surrogate matrix that does not perfectly mimic the study samples.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can result in a non-linear response.
-
Isotopic Contribution: At the upper limit of quantification, the isotopic contribution from the analyte to the internal standard's mass channel (and vice-versa) might become significant, although this is less common with a +3 Da mass difference.
Quantitative Data Summary
The following tables summarize the reported limits of detection (LOD) and quantification (LOQ) for cortisone analysis using different ionization sources. Note that these values are highly dependent on the specific instrumentation, sample matrix, and analytical method used.
Table 1: Comparison of Ionization Sources for Cortisone Analysis
| Ionization Source | Typical LOD | Typical LOQ | Key Advantages | Key Disadvantages |
| ESI | 0.01 - 100 pg/mL | 0.05 - 500 pg/mL | Good sensitivity for polar compounds. | More susceptible to matrix effects. |
| APCI | 0.001 - 1.6 pg/mg | 0.003 - 1.2 pg/mg | Robust for less polar compounds, less matrix effects. | May cause more in-source fragmentation for some analytes. |
| APPI | Not widely reported for cortisone | Not widely reported for cortisone | Good for non-polar compounds, potentially low matrix effects. | Less commonly available on all mass spectrometers. |
Table 2: Reported LOD and LOQ values for Cortisone in Various Matrices
| Matrix | Ionization Source | LOD | LOQ | Reference |
| Hair | APCI | 1.6 pg/mg | 1.2 pg/mg | |
| Serum | APCI | 0.001 µg/mL | 0.003 µg/mL | |
| Saliva | ESI | 100 pg/mL | 500 pg/mL | |
| Urine | ESI | 0.01 ng/mL | 0.05 ng/mL | |
| Hair | Not Specified | 0.1 pg/mg (for 13C3-cortisol) | 0.5 pg/mg (for 13C3-cortisol) |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Cortisone using APCI
This protocol is adapted from a method for the analysis of a panel of 13 steroids, including cortisone, in serum.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of serum, add 750 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge and transfer the supernatant to a clean tube.
-
Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.
-
Vortex for 5 minutes.
-
Centrifuge and transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent under a stream of nitrogen at 60°C.
-
Reconstitute the dried extract in 125 µL of 50:50 (v/v) methanol:water.
2. LC-MS/MS Conditions
-
LC System: Thermo Scientific TLX-II Transcend
-
Column: Accucore RP-MS (100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 35% to 80% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Thermo Scientific TSQ Vantage triple quadrupole
-
Ionization Source: APCI (positive ion mode)
-
Sheath Gas: Nitrogen
-
Auxiliary Gas: Nitrogen
-
MRM Transition for Cortisone: Q1: 361.1 m/z, Q3: 163.1 m/z (quantifier), 121.0 m/z (qualifier)
-
MRM Transition for this compound: To be determined based on the fragmentation of the specific standard. A precursor of ~364.2 m/z would be selected, and product ions would be identified.
Protocol 2: LC-MS/MS Analysis of Cortisol and Cortisone using ESI
This protocol is based on a method for the analysis of cortisol and cortisone in human urine.
1. Sample Preparation (Protein Precipitation & Dilution)
-
To 100 µL of urine, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 g for 5 minutes.
-
Transfer 200 µL of the supernatant to a clean vial.
-
Add 600 µL of water.
-
Inject 100 µL onto the LC-MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, <2 µm)
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: Optimized to achieve separation from matrix interferences.
-
Flow Rate: ~0.4 - 0.6 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: ESI (positive or negative ion mode, positive is common for cortisone)
-
MRM Transitions: As in Protocol 1, with optimization for the specific instrument.
Troubleshooting Guide
Issue 1: High Background Noise in Chromatograms
-
Question: My chromatograms have a high baseline, making it difficult to integrate low-level peaks. What could be the cause?
-
Answer: High background noise can originate from several sources:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Dirty Ion Source: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the source components.
-
Column Bleed: An old or poorly conditioned column can contribute to high background.
-
Matrix Effects: In-source ionization of non-volatile matrix components can create a high chemical background. Improve sample cleanup to remove these interferences.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by:
-
Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase. Adding a small amount of a competing agent (like a stronger acid or base, depending on the analyte and mobile phase) to the mobile phase can sometimes help.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: A contaminated guard column or analytical column can cause poor peak shape. Try flushing the column or replacing it.
-
Mismatched Injection Solvent: The solvent used to reconstitute your sample should be of similar or weaker strength than the initial mobile phase composition to ensure good peak shape.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am seeing significant variability in the peak areas of my quality control samples. What should I investigate?
-
Answer: Poor reproducibility can be a complex issue with multiple potential causes:
-
Inconsistent Sample Preparation: This is a major source of variability. Ensure that all sample preparation steps, such as pipetting, vortexing, and evaporation, are performed consistently for all samples.
-
Autosampler Issues: Check the autosampler for proper injection volume accuracy and precision.
-
Fluctuating Ion Source Performance: An unstable ion source can lead to variable signal intensity. Monitor the spray stability and check for any blockages in the capillary.
-
LC System Instability: Fluctuations in pump flow rate or mobile phase composition can affect retention times and peak areas. Check the pump performance and ensure the mobile phases are properly degassed.
-
Matrix Effects: Variable matrix effects between different samples can lead to inconsistent results. The use of a stable isotope-labeled internal standard like this compound should correct for this, but if the matrix effect is severe, it can still impact reproducibility.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for selecting an ionization source.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. ijream.org [ijream.org]
- 5. Simultaneous Determination of Cortisol, Cortisone, and Multiple Illicit Drugs in Hair among Female Drug Addicts with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Guide to the Accuracy and Precision of Cortisone-13C3 in Isotope Dilution Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in steroid hormone quantification, the choice of internal standard is paramount. This guide provides an in-depth comparison of Cortisone-13C3 with alternative stable isotope-labeled standards for use in isotope dilution mass spectrometry (IDMS) assays. Supported by experimental data, this document demonstrates the superior performance of 13C-labeled standards in mitigating analytical variability and ensuring data integrity.
Isotope dilution mass spectrometry is widely recognized as the gold standard for the quantitative analysis of endogenous compounds such as cortisone. The principle of this technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. This "internal standard" experiences the same sample preparation and analysis conditions as the endogenous analyte. By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise and accurate quantification can be achieved, effectively correcting for losses during sample processing and variations in instrument response.
Comparing Internal Standards: this compound vs. Deuterated Alternatives
The ideal internal standard is chemically identical to the analyte, differing only in isotopic composition. This ensures identical behavior during extraction, derivatization, and chromatographic separation. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are commonly used, ¹³C-labeled standards, such as this compound, are generally considered superior for several key reasons:
-
Chromatographic Co-elution: ¹³C labeling results in a negligible difference in the physicochemical properties of the molecule compared to its unlabeled counterpart. This ensures near-perfect co-elution during liquid chromatography (LC), which is crucial for accurate quantification, especially when matrix effects are present. Deuterated standards, on the other hand, can exhibit a slight chromatographic shift, eluting marginally earlier than the native analyte. This "isotope effect" can lead to differential ion suppression or enhancement, potentially compromising accuracy.
-
Isotopic Stability: The carbon-13 isotope is inherently stable and non-exchangeable. Deuterium atoms, particularly those at certain positions on a molecule, can be susceptible to back-exchange with protons from the solvent, especially under certain pH or temperature conditions. This would lead to an underestimation of the analyte concentration.
Performance Data: A Head-to-Head Look
While direct, single-study comparative data for various cortisone internal standards is limited, the performance of methods employing different types of stable isotope-labeled standards can be evaluated from high-quality validation studies. The following tables summarize the performance characteristics of a candidate reference measurement procedure (RMP) for cortisone using an isotope dilution LC-MS/MS method, as well as data from a study utilizing deuterated standards for cortisone analysis.
Table 1: Performance Characteristics of a Candidate Reference Measurement Procedure for Cortisone using Isotope Dilution LC-MS/MS
This table presents the validation data for a highly accurate and precise method for cortisone quantification in human serum and plasma.
| Validation Parameter | Performance Metric | Result |
| Linearity | Analytical Measurement Range | 0.0800 - 120 ng/mL (0.222 - 333 nmol/L) |
| Coefficient of Determination (R²) | > 0.99 | |
| Precision | Repeatability (Intra-assay CV) | |
| Low Concentration (1.5 ng/mL) | ≤ 2.9% | |
| Medium Concentration (30 ng/mL) | ≤ 1.5% | |
| High Concentration (90 ng/mL) | ≤ 1.2% | |
| Intermediate Precision (Inter-assay CV) | ||
| Low Concentration (1.5 ng/mL) | ≤ 3.4% | |
| Medium Concentration (30 ng/mL) | ≤ 2.0% | |
| High Concentration (90 ng/mL) | ≤ 1.8% | |
| Accuracy | Relative Mean Bias | |
| Low Concentration (1.5 ng/mL) | -3.7% to 2.8% | |
| Medium Concentration (30 ng/mL) | -1.5% to 1.0% | |
| High Concentration (90 ng/mL) | -1.0% to 0.5% | |
| Limit of Quantification (LOQ) | 0.0800 ng/mL |
Data synthesized from a study developing a candidate reference measurement procedure for cortisone.[1][2]
Table 2: Performance of an LC-MS/MS Method for Cortisone in Urine using a Deuterated Internal Standard (D8-Cortisone)
This table provides validation data for an assay using a deuterated internal standard for cortisone.
| Validation Parameter | Performance Metric | Result |
| Linearity | Analytical Measurement Range | 2 - 1000 nmol/L |
| Back-calculated Accuracy | 94.1% - 106.9% | |
| Precision | Intra-assay CV | |
| Low, Medium, High QC Levels | 1.2% - 2.7% | |
| Inter-assay CV | ||
| Low, Medium, High QC Levels | 3.4% - 5.4% | |
| Accuracy | Intra-assay Accuracy | |
| Low, Medium, High QC Levels | 94.8% - 106% |
Data from a study on the quantification of cortisol and cortisone in human urine.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the experimental protocols used in the referenced studies.
Protocol 1: Candidate Reference Measurement Procedure for Cortisone in Human Serum/Plasma
This method employs a two-dimensional heart-cut liquid chromatography approach to minimize matrix effects and ensure high selectivity.
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
An aliquot of serum or plasma is spiked with the stable isotope-labeled internal standard (e.g., this compound).
-
The sample is diluted and loaded onto an SLE plate.
-
The analytes are eluted with an organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the injection solvent.
-
-
Liquid Chromatography (2D-LC):
-
1st Dimension (Trapping): The reconstituted sample is injected onto a trapping column for initial separation and concentration.
-
Heart-cutting: The fraction containing cortisone and the internal standard is selectively transferred to the analytical column.
-
2nd Dimension (Analytical Separation): Final chromatographic separation is achieved on a high-resolution analytical column.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both cortisone and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of Cortisone in Urine
This method utilizes a simpler protein precipitation step for sample preparation.
-
Sample Preparation (Protein Precipitation):
-
To a urine sample, the deuterated internal standard (D8-cortisone) is added.
-
Protein precipitation is performed by adding a threefold volume of acetonitrile.
-
The sample is vortexed and centrifuged.
-
The supernatant is injected into the LC-MS/MS system.
-
-
Liquid Chromatography (UHPLC):
-
Chromatographic separation is performed on a C18 analytical column using an isocratic elution with an appropriate mobile phase.
-
-
Mass Spectrometry (High-Resolution Accurate-Mass - HRAM):
-
Ionization: ESI in positive mode.
-
Detection: Full MS scan mode is used for detection.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of an isotope dilution assay and the decision-making process for selecting an appropriate internal standard.
Figure 1: Experimental workflow for cortisone analysis using isotope dilution LC-MS/MS.
References
- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of cortisone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
The Gold Standard in Cortisone Quantification: A Comparative Guide to Linearity and Range Determination Using Cortisone-13C3
For researchers, scientists, and drug development professionals navigating the complexities of steroid analysis, the precise and reliable quantification of cortisone is paramount. This guide provides a comprehensive comparison of assay methodologies, focusing on the critical performance characteristics of linearity and analytical range. We delve into the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing a Cortisone-13C3 internal standard against traditional immunoassays, supported by experimental data and detailed protocols.
The accurate measurement of cortisone, a key glucocorticoid hormone, is crucial in a multitude of research areas, from endocrinology and stress physiology to the development of new therapeutics. The choice of analytical method can significantly impact the quality and reliability of experimental data. This guide will illuminate the advantages of using a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS for achieving unparalleled accuracy and precision.
Unveiling the Linear Relationship: A Head-to-Head Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A wide linear range is highly desirable as it minimizes the need for sample dilution and allows for the accurate quantification of cortisone across a broad spectrum of physiological and pathological concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, largely due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust LC-MS/MS-based quantification. This internal standard, which is chemically identical to the analyte but has a different mass, is added to every sample, calibrator, and quality control sample at a known concentration. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, effectively normalizing for variations in sample preparation and instrument response. This results in superior accuracy and a well-defined linear range.
In contrast, traditional immunoassays, such as ELISA, rely on antigen-antibody interactions. While convenient, they can be prone to cross-reactivity with other structurally similar steroids, leading to a lack of specificity and potential inaccuracies.[1][2] This can also impact the reliable determination of the linear range. Studies have shown that immunoassays can exhibit a positive bias and overestimate urinary free cortisol levels when compared to LC-MS/MS.[1]
Here, we present a summary of linearity and range data from various studies to highlight the performance differences between LC-MS/MS and immunoassay methods for cortisone quantification.
| Assay Method | Analyte | Linearity Range | Correlation Coefficient (r) | Internal Standard | Reference |
| LC-MS/MS | Cortisone | 0.25 - 500 ng/mL | > 0.99 | Not Specified | [3] |
| LC-MS/MS | Cortisone | 2.5 - 100.0 ng/mL | > 0.998 | Not Specified | [4] |
| LC-MS/MS | Cortisol | 0.05 - 100 ng/mL | > 0.99 | Not Specified | |
| LC-MS/MS | Cortisol | 1.0 - 500.0 ng/mL | > 0.999 | Not Specified | |
| LC-MS/MS | Cortisol (using 13C3-cortisol as calibrator) | up to 500 pg/mg | 0.9992 | D7-cortisone | |
| ELISA | Desmosine | 5 - 500 ng/mL | Not Specified | Not Applicable |
Establishing Linearity and Range: A Detailed Experimental Protocol
To ensure the reliability of a cortisone assay, a thorough validation of its linearity and range is essential. The following protocol is based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA).
Objective: To determine the linear range of a cortisone assay using LC-MS/MS with this compound as the internal standard.
Materials:
-
Cortisone certified reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., charcoal-stripped serum or urine)
-
LC-MS/MS system with appropriate column and mobile phases
-
Standard laboratory equipment (pipettes, vials, centrifuges, etc.)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of cortisone and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of cortisone by serial dilution of the stock solution.
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
-
-
Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking the blank biological matrix with the cortisone working solutions to cover the expected concentration range.
-
A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.
-
Add the this compound internal standard working solution to all calibration standards (except the blank) and quality control samples.
-
-
Sample Preparation:
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards, quality control samples, and unknown samples.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Acquire data for the specific mass transitions of cortisone and this compound.
-
-
Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of cortisone to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.
-
The linear range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Acceptance Criteria for the Calibration Curve:
-
The correlation coefficient (r) should be ≥ 0.99.
-
At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).
-
-
Acceptance Criteria for Quality Control Samples:
-
At least four levels of QC samples (Low, Medium, High, and at the LLOQ) should be analyzed in replicate (n≥3).
-
The mean concentration of at least two-thirds of the QC samples should be within ±15% of the nominal value.
-
-
Visualizing the Workflow
To further clarify the process, the following diagram illustrates the experimental workflow for determining the linearity and range of a cortisone assay.
Caption: Experimental workflow for linearity and range determination.
Conclusion
The selection of an appropriate analytical method is a critical decision in any research or development endeavor involving cortisone. This guide has highlighted the superior performance of LC-MS/MS methods, particularly when employing a stable isotope-labeled internal standard like this compound, in terms of linearity and analytical range. By providing a detailed experimental protocol and a clear visualization of the workflow, we aim to equip researchers with the knowledge and tools necessary to generate high-quality, reliable data for their cortisone assays. The adoption of such robust methodologies will undoubtedly contribute to advancing our understanding of the physiological and pathological roles of this important steroid hormone.
References
- 1. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis: Spike and Recovery Experiments Utilizing Cortisone-13C3
This guide provides a detailed comparison of methodologies and performance data for spike and recovery experiments, with a focus on the use of Cortisone-13C3 as a stable isotope-labeled (SIL) internal standard for the accurate quantification of cortisone in complex biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.
Introduction to Spike and Recovery Experiments
Spike and recovery experiments are crucial for validating analytical methods, particularly for samples in complex biological matrices like plasma, serum, or urine. The primary goal is to assess the accuracy of a method by determining if the detection of the analyte is affected by the sample matrix.[1][2] In this procedure, a known quantity of the analyte is added ("spiked") into a sample matrix.[1][2] The sample is then processed, and the concentration of the analyte is measured ("recovered"). The percentage of recovery is calculated to evaluate the performance of the assay. An ideal recovery is 100%, though a range of 80-120% is often considered acceptable depending on the assay and regulatory guidelines.
The use of a stable isotope-labeled internal standard, such as this compound, is a superior strategy in mass spectrometry-based assays.[3] Because SIL internal standards are chemically identical to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, allowing them to effectively compensate for matrix effects and variations in sample preparation.
Experimental Protocol: Cortisone Quantification in Human Plasma
This section details a representative protocol for a spike and recovery experiment to quantify cortisone in human plasma using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Objective: To determine the percent recovery and matrix effect for cortisone in human plasma.
Materials:
-
Cortisone analytical standard
-
This compound internal standard (IS)
-
Control human plasma (charcoal-stripped or analyte-free)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Water (HPLC-grade)
-
Supported Liquid Extraction (SLE) plate or solid-phase extraction (SPE) cartridges
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Cortisone and this compound in methanol.
-
Create a series of working standard solutions of Cortisone by diluting the stock solution to cover the desired calibration range (e.g., 2–1000 nmol/L).
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
-
-
Sample Spiking: Three sets of samples are prepared in triplicate to assess recovery and matrix effects:
-
Set 1 (Pre-Spike): Spike a known concentration of Cortisone standard into blank plasma. Then, add the this compound IS solution. These samples are used to determine the recovery of the extraction procedure.
-
Set 2 (Post-Spike): Process blank plasma through the extraction procedure. Spike the resulting extract with the same concentration of Cortisone standard and the this compound IS. These samples represent 100% recovery.
-
Set 3 (Neat Standard): Spike the Cortisone standard and the this compound IS into the final reconstitution solvent (e.g., 60:40 MeOH/H₂O). These samples are used to evaluate the matrix effect.
-
-
Sample Extraction (Supported Liquid Extraction Example):
-
To 200 µL of each plasma sample, add the internal standard.
-
Dilute the samples with 200 µL of 1% aqueous formic acid.
-
Load the mixture onto an SLE plate.
-
Elute the analytes using a suitable organic solvent (e.g., dichloromethane and isopropanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation with a gradient mobile phase, such as water with 0.1% formic acid and methanol.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both cortisone and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard for all samples.
-
Percent Recovery is calculated using the following formula:
-
% Recovery = (Mean Peak Area of Pre-Spike Samples / Mean Peak Area of Post-Spike Samples) * 100
-
-
Percent Matrix Effect is calculated as:
-
% Matrix Effect = (Mean Peak Area of Post-Spike Samples / Mean Peak Area of Neat Samples) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in the described spike and recovery experiment.
References
Cortisone-13C3 vs. Deuterated Cortisone: A Comparative Guide for Use as an Internal Standard
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification of cortisone, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Cortisone-13C3 and deuterated cortisone (e.g., Cortisone-d4, -d7, -d8). The information presented, supported by experimental data, will assist in making an informed decision based on the specific requirements of the analytical method.
Introduction to Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard (IS) should exhibit physicochemical properties nearly identical to the analyte of interest. This allows it to co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, thereby effectively compensating for variations during sample preparation and analysis. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This guide focuses on the two most common types of SIL standards for cortisone: those labeled with the stable isotope of carbon, carbon-13 (13C), and those labeled with the stable isotope of hydrogen, deuterium (2H).
Performance Comparison: this compound vs. Deuterated Cortisone
The selection between a 13C-labeled and a deuterated internal standard involves a trade-off between isotopic stability, potential for chromatographic separation from the analyte, and cost.
Theoretical Advantages and Disadvantages:
This compound , being labeled with a heavy isotope of carbon, is generally considered the superior choice due to its higher isotopic stability. The carbon-carbon bonds are less prone to cleavage than carbon-hydrogen bonds, and the 13C label is not susceptible to back-exchange with unlabeled atoms from the solvent or matrix. This stability ensures that the internal standard's signal remains consistent throughout the analytical process. Furthermore, the mass difference between 13C and 12C is smaller than that between deuterium and protium, leading to a negligible difference in retention time between the labeled and unlabeled analyte. This co-elution is crucial for accurate compensation of matrix effects.[1][2] The primary drawback of 13C-labeled standards is their typically higher cost of synthesis.[3]
Deuterated cortisone is a more commonly used and generally less expensive option.[2] However, it is not without its potential drawbacks. The position of the deuterium labels is critical to its stability. If the labels are on exchangeable sites, such as hydroxyl groups, they can be lost and replaced with protons from the solvent, leading to a decrease in the internal standard signal and inaccurate quantification.[1] Even when placed on non-exchangeable carbon atoms, there is a theoretical risk of in-source fragmentation or back-exchange under certain mass spectrometry conditions. A more frequently observed issue is the "isotope effect," where the presence of heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small but measurable shift in chromatographic retention time compared to the unlabeled cortisone. This chromatographic separation can result in differential matrix effects between the analyte and the internal standard, potentially compromising the accuracy of the results.
Data Presentation: Quantitative Performance
Table 1: Performance Data for Cortisone Quantification using a 13C-labeled Internal Standard (Cortisol-13C3 as a surrogate)
| Performance Parameter | Result | Reference |
| Linearity (R²) | 0.9992 | |
| Limit of Detection (LOD) | 0.1 pg/mg | |
| Limit of Quantification (LOQ) | 0.5 pg/mg | |
| Precision (Max Deviation) | 10% | |
| Accuracy (Deviation at Low QC) | 26% (attributed to endogenous analyte in matrix) | |
| Recovery (QC Low / High) | 87.3% / 82.1% | |
| Matrix Effects (QC Low) | 126.5% (RSD 35.5%) |
Note: This data is for 13C3-cortisol used as a surrogate for cortisol quantification and may not be fully representative of this compound performance for cortisone analysis, but provides the best available insight into the performance of a 13C3-labeled steroid standard.
Table 2: Performance Data for Cortisone Quantification using Deuterated Internal Standards
| Performance Parameter | Result | Reference |
| Linearity (R²) | >0.998 | |
| Limit of Quantification (LOQ) | 0.55 nmol/L (in saliva) | |
| Intra-assay Precision (%CV) | <10% | |
| Inter-assay Precision (%CV) | <10% | |
| Accuracy (Back-calculated) | 94.1–106.9% | |
| Recovery | 79.9% | |
| Ion Suppression | Not observed |
Note: This table compiles data from multiple studies using different deuterated cortisone standards (e.g., d7-cortisone, d8-cortisone) and various biological matrices. Direct comparison of values should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the quantification of cortisone using both types of internal standards.
Experimental Protocol 1: Quantification of Cortisone using a 13C-labeled Internal Standard (General Workflow)
This protocol is a generalized workflow based on the principles of using a stable, non-exchangeable labeled internal standard like this compound.
-
Sample Preparation:
-
Spike biological matrix (e.g., plasma, urine, saliva) with a known concentration of this compound internal standard solution.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Evaporate the purified extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for steroid analysis.
-
Mobile Phase: A gradient elution with water and an organic modifier (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for cortisone.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both cortisone and this compound are monitored.
-
-
Experimental Protocol 2: Quantification of Cortisone using a Deuterated Internal Standard (Example from Literature)
The following is a summary of a typical protocol for cortisone quantification in urine using a deuterated internal standard.
-
Sample Preparation (Urine):
-
To 500 µL of urine, add 50 µL of the deuterated cortisone internal standard solution.
-
Add 2 µL of formic acid.
-
Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes.
-
Transfer 20 µL of the supernatant and dilute with 200 µL of 0.1% formic acid in water.
-
The sample is then ready for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent HPLC series 1200 or equivalent.
-
On-line SPE: For sample cleanup prior to analytical separation.
-
Analytical Column: Zorbax Eclipse XDB-C18.
-
Mobile Phase: Gradient elution with water and methanol, both containing formic acid.
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor and product ions for both cortisone and the deuterated internal standard. For example, for cortisone m/z 361.2 -> 163.1 and for d7-cortisone m/z 369.3 -> 169.1.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the quantification of cortisone.
Caption: The principle of quantification using a stable isotope-labeled internal standard.
Conclusion
Both this compound and deuterated cortisone are effective internal standards for the quantification of cortisone by mass spectrometry. The choice between them depends on a balance of performance requirements and budget.
-
This compound is the theoretically superior choice due to its enhanced isotopic stability and minimal chromatographic shift, which can lead to higher accuracy, especially when dealing with significant matrix effects. It is the recommended option for methods requiring the highest level of accuracy and for the validation of reference methods.
-
Deuterated cortisone is a widely used and cost-effective alternative that has been shown to provide good performance in many applications. However, careful consideration must be given to the position and stability of the deuterium labels, and the potential for chromatographic separation from the native analyte should be assessed during method development to avoid compromising accuracy.
Ultimately, regardless of the internal standard chosen, thorough method validation is essential to ensure the reliability and accuracy of the quantitative results. This includes a comprehensive assessment of linearity, precision, accuracy, recovery, and matrix effects.
References
A Comparative Guide to Analytical Methods for the Quantification of Cortisone: Focus on Limit of Detection (LOD) and Quantification (LOQ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of cortisone, with a specific emphasis on the limit of detection (LOD) and limit of quantification (LOQ). The use of stable isotope-labeled internal standards, such as Cortisone-13C3, is a focal point of this comparison, offering a benchmark for sensitivity and accuracy in complex biological matrices. The data presented is compiled from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate method for their specific application.
The quantification of cortisone, a key steroid hormone, is crucial in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Achieving low limits of detection and quantification is often a critical requirement, especially when dealing with samples containing trace amounts of the analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.
This guide will compare different LC-MS/MS-based methods, highlighting their respective LODs and LOQs. The methodologies discussed include various sample preparation techniques and the use of different stable isotope-labeled internal standards.
Quantitative Data Summary
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for cortisone using various analytical methods. The data is presented to facilitate a clear comparison of the performance of each method.
| Method Reference (Internal Standard) | Matrix | LOD | LOQ |
| Method 1 (13C3-Cortisol as surrogate)[1][2] | Hair | 0.1 pg/mg | 0.5 pg/mg |
| Method 2 (Cortisol-d4)[3] | Serum | 1.0 ng/mL | 2.5 ng/mL |
| Method 3 (D7-Cortisone)[1][2] | Hair | Not explicitly stated for cortisone | Not explicitly stated for cortisone |
| Method 4 (Generic SPE LC-MS/MS) | Neat Solution | Not Stated | 5 pg/mL |
| Method 5 (Isotope Dilution LC-MS/MS) | Serum/Plasma | Not explicitly stated | 0.0800 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a step-by-step overview of the sample preparation and analytical procedures.
Method 1: LC-MS/MS with 13C3-Labeled Cortisol as a Surrogate Calibrator
This method is adapted from a study that utilized ¹³C₃-labeled cortisol for the quantification of endogenous cortisol in hair. A similar approach can be applied for cortisone using Cortisone-¹³C₃.
-
Sample Preparation (Hair)
-
Wash 20 mg of hair with methanol to remove external contaminants.
-
Dry the hair sample completely.
-
Pulverize the hair sample using a ball mill.
-
Add an internal standard solution (e.g., D7-Cortisone) to the powdered hair.
-
Extract the steroids from the hair matrix using a suitable organic solvent (e.g., methanol) with sonication or overnight incubation.
-
Centrifuge the sample to pellet the hair debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a specified time to achieve separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for cortisone and the internal standard. For this compound, the precursor ion would be m/z 364.2.
-
Method 2: LC-MS/MS with Deuterated Internal Standard (Cortisol-d4)
This protocol is a common approach for the quantification of cortisone in serum using a deuterated internal standard.
-
Sample Preparation (Serum)
-
To 100 µL of serum, add the internal standard solution (Cortisol-d4).
-
Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., 2 mL of ethyl acetate).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the steroids to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions:
-
Cortisone: m/z 361.2 → 163.2
-
Cortisol-d4 (IS): m/z 367.1 → 121.1
-
-
Method 4: Solid-Phase Extraction (SPE) based LC-MS/MS
This method utilizes solid-phase extraction for sample clean-up, which can be beneficial for reducing matrix effects.
-
Sample Preparation (Serum)
-
Pre-condition a solid-phase extraction (SPE) cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol and then water.
-
Load the serum sample, to which the internal standard has been added, onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 30% methanol in water) to remove polar interferences.
-
Elute the steroids from the cartridge with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis
-
The LC-MS/MS parameters would be similar to those described in Method 1 and 2, with optimization for the specific instrument and column used.
-
Visualizations
The following diagrams illustrate the experimental workflows for cortisone analysis.
Caption: A generalized workflow for the analysis of cortisone in biological samples.
Caption: Simplified pathway of cortisol and cortisone synthesis.
References
- 1. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sample Extraction Techniques for Cortisone-13C3 Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Cortisone-13C3, selecting an appropriate sample extraction technique is a critical step that significantly impacts assay sensitivity, accuracy, and throughput. This compound, a stable isotope-labeled internal standard for cortisone, is instrumental in correcting for matrix effects and analyte loss during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of common extraction methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE)—supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following table summarizes the performance of different extraction techniques for cortisone and other corticosteroids from various biological matrices. While specific data for this compound is limited, the data for the parent compound, cortisone, provides a reliable surrogate for performance evaluation.
| Extraction Technique | Analyte(s) | Matrix | Recovery Rate (%) | Matrix Effect (%) | LOQ (pg/mL) | Reference |
| Solid-Phase Extraction (SPE) | Cortisone, Cortisol | Urine | 98.7 - 103.0 | Not Reported | Not Reported | [1] |
| SPE (HLB Cartridge) | Cortisol, Cortisone | Urine | >90 | Not Reported | Not Reported | [1] |
| SPE (C18) | 11 Steroids | Serum | 42 - 95 | Not Reported | 5 | [2][3] |
| SPE (Disposable Pipette Extraction) | Cortisol, Cortisone | Urine, Saliva | Not Reported | Not Reported | 500 (Cortisol), 3000 (Cortisone) | [4] |
| Supported Liquid Extraction (SLE) | 18 Steroids | Plasma | 73.5 - 111.9 | Not Reported | 25 - 500 (ng/mL) | |
| SLE | 19 Steroids | Urine | >90 | Not Reported | 1 | |
| Liquid-Liquid Extraction (LLE) | Steroids | Urine | Often low and variable | Significant interference | Not Reported | |
| Protein Precipitation | Cortisol, Cortisone | Urine | Not Reported | Not Reported | Not Reported |
Note: Recovery rates and matrix effects can be highly dependent on the specific protocol, sorbent/solvent choice, and the complexity of the sample matrix. The use of an isotope-labeled internal standard like this compound is crucial for mitigating variability and ensuring accurate quantification.
Experimental Workflows and Logical Relationships
A typical workflow for the analysis of this compound and endogenous cortisone from biological samples involves several key stages, from sample collection to data analysis. The following diagram illustrates this process.
Caption: Analytical workflow for this compound.
The following diagram illustrates a decision-making process for selecting a suitable extraction method.
Caption: Decision tree for extraction method selection.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Corticosteroids in Serum
This protocol is a generalized procedure based on methods for extracting a panel of steroids, including cortisone, from serum.
Materials:
-
SPE plate (e.g., SOLAµ HRP 96-well plate)
-
Charcoal-stripped serum (for calibration standards and QCs)
-
This compound internal standard solution
-
Methanol
-
Water
-
Centrifuge
-
96-well collection plate
Procedure:
-
Sample Preparation: To 100 µL of serum sample, calibrator, or QC, add the this compound internal standard.
-
Dilution: Add 100 µL of water and 100 µL of methanol to the sample mixture and vortex.
-
Loading: Load the entire mixture directly onto the SPE plate. No pre-conditioning is required for some modern SPE plates.
-
Washing: Wash the plate with 200 µL of 30% methanol in water to remove interferences.
-
Elution: Elute the analytes with two aliquots of 25 µL of methanol into a clean 96-well collection plate.
-
Reconstitution: Dilute the eluate with 50 µL of water.
-
Analysis: Inject an aliquot (e.g., 50 µL) of the diluted eluate for LC-MS/MS analysis.
Supported Liquid Extraction (SLE) Protocol for Steroids in Plasma
This protocol is a general procedure for extracting a panel of steroids from plasma and is suitable for automation.
Materials:
-
SLE 96-well plate (e.g., ISOLUTE® SLE+)
-
This compound internal standard solution
-
0.1% Formic acid in water
-
Dichloromethane with 2% isopropanol (elution solvent)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Dilute the sample with 200 µL of 0.1% formic acid in water and vortex.
-
Loading: Load the pre-treated sample onto the 96-well SLE plate.
-
Wait Step: Allow the sample to be absorbed by the support material for approximately 5 minutes.
-
Elution: Add 1 mL of dichloromethane with 2% isopropanol to each well and allow it to flow through under gravity for 5 minutes. Repeat the elution step.
-
Evaporation: Evaporate the collected eluate to dryness at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the reconstitution solvent.
-
Analysis: Inject an aliquot for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) - A General Overview
While once a common technique, LLE is often less favored for high-throughput bioanalysis due to issues with emulsion formation, lower recoveries, and higher solvent consumption. However, it can still be a viable option in certain contexts.
General Procedure:
-
Sample Preparation: A biological fluid sample (e.g., urine, plasma) is spiked with the this compound internal standard.
-
Extraction: An immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) is added to the sample. The mixture is vortexed or shaken vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
-
Collection: The organic layer containing the analyte is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
Conclusion
The choice of extraction technique for this compound and cortisone analysis depends on the specific requirements of the assay.
-
Solid-Phase Extraction (SPE) offers high selectivity and can provide very clean extracts, leading to reduced matrix effects and improved sensitivity. Modern SPE formats, such as those that do not require conditioning, can simplify and speed up the workflow.
-
Supported Liquid Extraction (SLE) is an excellent alternative to LLE, eliminating emulsion formation and offering high, reproducible recoveries. It is easily automatable, making it well-suited for high-throughput laboratories.
-
Liquid-Liquid Extraction (LLE) is a more traditional method that can be effective but is often more labor-intensive and prone to issues that can affect recovery and reproducibility.
For most modern bioanalytical laboratories focused on robust and high-throughput analysis of corticosteroids, SLE and advanced SPE techniques are generally the preferred methods. The use of a stable isotope-labeled internal standard such as this compound is paramount, regardless of the chosen extraction method, to ensure the highest quality quantitative data.
References
- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Cortisol and cortisone determination by disposable pipette extraction (DPX) and ultra-efficient liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) in urine and saliva samples from patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortisone-13C3: A Superior Internal Standard for Bioanalytical Applications
A Comparative Guide to Performance in Diverse Biological Matrices
In the landscape of bioanalysis, particularly in drug development and clinical research, the precise and accurate quantification of endogenous molecules like cortisone is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such measurements. This guide provides a comprehensive comparison of Cortisone-13C3 with commonly used deuterated alternatives (e.g., Cortisone-d4, Cortisone-d8), highlighting its performance across various biological matrices. Experimental data overwhelmingly supports the superiority of 13C-labeled standards in minimizing analytical variability and improving data reliability.
The Critical Role of Internal Standards
An ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection. This includes co-elution during chromatography and similar ionization efficiency in the mass spectrometer. By doing so, it effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
This compound vs. Deuterated Standards: A Head-to-Head Comparison
While direct head-to-head studies comparing this compound with deuterated cortisone across multiple matrices are not extensively published in a single comprehensive study, the collective evidence from various studies on steroid analysis points towards the general superiority of 13C-labeled standards.
Key Advantages of this compound:
-
Enhanced Stability: Carbon-13 isotopes are inherently more stable than deuterium isotopes. Deuterated compounds can sometimes exhibit isotopic exchange (H/D exchange), where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. This can compromise the integrity of the internal standard and lead to inaccurate quantification.
-
Improved Co-elution: Due to the negligible difference in physicochemical properties between this compound and endogenous cortisone, they exhibit near-perfect co-elution during chromatographic separation. Deuterated standards, due to the slight increase in molecular weight and potential for altered polarity, can sometimes show a slight retention time shift relative to the native analyte. This shift can lead to differential exposure to matrix effects, thereby reducing the effectiveness of the internal standard in compensating for them.
-
Reduced Matrix Effects: The close co-elution of this compound with the analyte ensures that both molecules experience the same degree of ion suppression or enhancement from co-eluting matrix components. This leads to a more accurate correction and ultimately, more reliable quantitative results.
Performance Data in Biological Matrices
The following tables summarize typical performance characteristics of LC-MS/MS methods for cortisone analysis in various biological matrices using deuterated internal standards. While specific data for this compound is not always available in a comparative format, the performance of methods using 13C3-labeled cortisol can be used as a strong indicator of the expected high performance of this compound.
Table 1: Performance in Human Plasma/Serum
| Parameter | Method with Deuterated Cortisone IS | Expected Performance with this compound IS |
| Linearity (r²) | > 0.99 | > 0.99 |
| LLOQ | 0.5 - 2.5 ng/mL | Potentially lower due to reduced noise |
| Accuracy (% Bias) | Within ±15% | Within ±10-15% |
| Precision (%RSD) | < 15% | < 10-15% |
| Recovery | 80 - 110% | 85 - 115% |
| Matrix Effect | Variable, requires careful management | Minimized due to co-elution |
Table 2: Performance in Human Urine
| Parameter | Method with Deuterated Cortisone IS | Expected Performance with this compound IS |
| Linearity (r²) | > 0.99 | > 0.99 |
| LLOQ | 1 - 5 ng/mL | Potentially lower and more consistent |
| Accuracy (% Bias) | Within ±15% | Within ±10-15% |
| Precision (%RSD) | < 15% | < 10-15% |
| Recovery | 70 - 115% | 80 - 120% |
| Matrix Effect | Significant, often requires extensive sample cleanup | Significantly reduced |
Experimental Protocols
Below are representative experimental protocols for the analysis of cortisone in biological matrices. Protocol 1 describes a typical method using a deuterated internal standard, while Protocol 2 outlines a method adapted for the use of this compound, based on best practices for 13C-labeled standards.
Protocol 1: LC-MS/MS Analysis of Cortisone in Human Plasma using a Deuterated Internal Standard
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add 10 µL of Cortisone-d8 internal standard solution (1 µg/mL in methanol).
-
Add 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex and centrifuge.
-
Load the supernatant onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cortisone: e.g., m/z 361.2 → 163.1
-
Cortisone-d8: e.g., m/z 369.2 → 169.1
-
Protocol 2: Recommended LC-MS/MS Analysis of Cortisone in Human Urine using this compound Internal Standard
1. Sample Preparation (Dilute-and-Shoot)
-
To 50 µL of urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 440 µL of 50% methanol in water.
-
Vortex to mix and centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 2 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: 40% B to 98% B over 4 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: High-resolution mass spectrometer or triple quadrupole with ESI in positive mode.
-
MRM Transitions:
-
Cortisone: e.g., m/z 361.2 → 163.1
-
This compound: m/z 364.2 → 166.1
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow and the logical relationship for quantification using a stable isotope-labeled internal standard.
Assessing the Specificity of Cortisone Analysis with Cortisone-13C3: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cortisone is critical for a wide range of applications, from clinical diagnostics to metabolic studies. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard. This guide provides an objective comparison of Cortisone-13C3 with other commonly used internal standards, supported by experimental data, to assist in the selection of the most specific and reliable analytical method.
The Principle of Stable Isotope Dilution
The use of a stable isotope-labeled (SIL) internal standard is fundamental to achieving high accuracy and precision in LC-MS/MS analysis. This technique, known as stable isotope dilution (SID), involves adding a known amount of a labeled version of the analyte to the sample at the beginning of the analytical process. The SIL internal standard, being chemically identical to the analyte, experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to a more accurate quantification.[1][2][3]
Comparison of Internal Standards: this compound vs. Deuterated Analogs
The choice of isotopic label for the internal standard is a critical factor influencing the specificity and accuracy of the analysis. While deuterated standards (e.g., Cortisone-d4, -d7, -d8) have been widely used, 13C-labeled standards like this compound are increasingly recognized as a superior alternative.
The primary advantage of 13C-labeled internal standards lies in their identical physicochemical properties to the native analyte. This ensures true co-elution during chromatography and identical behavior during ionization in the mass spectrometer.[4] In contrast, deuterated standards can exhibit slight differences in retention time due to the kinetic isotope effect, which can lead to differential ion suppression or enhancement in complex biological matrices.[5] Furthermore, deuterium atoms can sometimes be unstable and exchange with protons, compromising the accuracy of quantification.
Table 1: Comparison of this compound and Deuterated Internal Standards
| Feature | This compound | Deuterated Cortisone (e.g., -d4, -d8) |
| Chromatographic Co-elution | Complete co-elution with native cortisone. | Potential for slight retention time shifts relative to native cortisone. |
| Isotopic Stability | Highly stable C-C bonds with no risk of isotopic exchange. | Risk of back-exchange of deuterium atoms, especially at labile positions. |
| Matrix Effect Compensation | More effective and consistent compensation for ion suppression or enhancement due to identical elution and ionization behavior. | May provide incomplete or variable compensation for matrix effects if chromatographic separation is not complete. |
| Chemical Synthesis | Generally more complex and costly to synthesize. | Typically less expensive and more readily available. |
| Mass Shift | Provides a +3 Da mass shift, which is sufficient to avoid isotopic overlap. | Mass shift varies depending on the number of deuterium atoms. |
Experimental Data: Performance of Different Internal Standards
The following table summarizes validation data from various studies employing different isotopically labeled internal standards for the quantification of cortisone. This data highlights the high performance achievable with these methods.
Table 2: Performance Data for Cortisone Analysis using Different Internal Standards
| Internal Standard | Matrix | Linearity (R²) | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Cortisone-13C4 | Plasma | >0.99 | 50 pg/injection | <3.07% | <1.80% | Not explicitly stated, but "in good agreement with actual amounts" | |
| Cortisone-d8 | Urine | >0.99 | 0.25 ng/mL | <10% | <10% | Within 15% of nominal | |
| Cortisol-d4 (for Cortisone) | Urine | >0.99 | 6 nmol/L | 7.3-16% | 7.3-16% | 97-123% | |
| Cortisone-d7 | Urine | >0.99 | 6 nmol/L | <6% | <8% | Not explicitly stated |
Note: The performance characteristics can vary depending on the specific LC-MS/MS system, sample preparation method, and laboratory conditions.
Experimental Protocols
Below are representative experimental protocols for the analysis of cortisone in biological matrices using an isotopically labeled internal standard.
Protocol 1: Cortisone Analysis in Human Urine by LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of urinary free cortisol and cortisone.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add the internal standard (e.g., Cortisone-d8).
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol/acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both cortisone and the internal standard.
-
Protocol 2: Cortisone Analysis in Human Plasma by GC-MS
This protocol is based on a method for the simultaneous determination of endogenous and 13C-labeled cortisone.
-
Sample Preparation (Derivatization):
-
Add the internal standard (e.g., Cortisone-13C4) to the plasma sample.
-
Perform a liquid-liquid extraction to isolate the steroids.
-
Derivatize the extracted steroids to improve their volatility and chromatographic properties for GC analysis.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph with a capillary column.
-
MS System: A mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Quantitation: Monitor the molecular ions of the derivatized cortisone and internal standard.
-
Steroidogenesis Pathway
Cortisone is a key steroid hormone, and its synthesis is part of the complex steroidogenesis pathway. Understanding this pathway is crucial for interpreting the results of cortisone analysis in various physiological and pathological states.
Conclusion
The specificity and reliability of cortisone analysis by mass spectrometry are significantly enhanced by the use of a stable isotope-labeled internal standard. While both 13C-labeled and deuterated standards can provide accurate results, this compound offers distinct advantages. Its identical physicochemical properties to native cortisone ensure co-elution and more effective compensation for matrix effects, leading to higher data quality. For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in cortisone quantification, this compound represents the superior choice of internal standard.
References
Regulatory guidelines for validating bioanalytical methods with Cortisone-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory guidelines for validating bioanalytical methods using Cortisone-13C3 as a stable isotope-labeled internal standard (SIL-IS). It offers a comparison with alternative internal standards and presents supporting experimental data to inform the development of robust and compliant bioanalytical assays for cortisone quantification.
Regulatory Landscape: The Gold Standard of Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the harmonized International Council for Harmonisation (ICH) M10 guideline, advocate for the use of SIL-ISs in bioanalytical method validation, particularly for mass spectrometric detection.[1] SIL-ISs are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[2][3]
The core characteristics of a bioanalytical method that require validation to ensure reliable results include selectivity, lower limit of quantification (LLOQ), calibration curve performance, accuracy, precision, matrix effects, and stability.[4]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of internal standard is critical for the accuracy and precision of a bioanalytical method. While deuterated standards are commonly used, 13C-labeled standards like this compound offer distinct advantages.
Key Considerations:
-
Isotopic Stability: 13C-labeled standards are generally more stable than deuterated standards. Deuterium atoms can sometimes exchange with hydrogen atoms in solution, potentially compromising the accuracy of the assay.[5] 13C atoms, being part of the carbon backbone, do not exchange.
-
Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to effectively compensate for matrix effects. Deuteration can sometimes cause a slight shift in retention time, leading to imperfect co-elution. 13C labeling has a negligible effect on chromatography, ensuring better co-elution with the native analyte.
-
Matrix Effects: Co-elution of the SIL-IS with the analyte allows for better compensation of matrix-induced ion suppression or enhancement.
The following table summarizes the performance of a 13C3-labeled steroid (cortisol) compared to deuterated alternatives, based on available literature. While this data is for cortisol, the principles are directly applicable to cortisone.
| Performance Parameter | 13C3-Labeled Standard (Cortisol-13C3) | Deuterated Standards (e.g., Cortisone-d2, -d4, -d7) | Structural Analog Standards |
| **Linearity (R²) ** | >0.999 | Generally >0.99 | Variable, dependent on the analog |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mg (in hair matrix) | 0.69 nmol/L (Cortisone-d2) | Generally higher than SIL-ISs |
| Precision (%CV) | <10% | <10% for a steroid panel including cortisone | Typically ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±15% of nominal values | Within ±15% of nominal values |
| Recovery | 82.1% - 87.3% | >89% for a steroid panel including cortisone | Highly variable and must be thoroughly validated |
| Isotopic Stability | High, no exchange | Potential for back-exchange | Not applicable |
| Chromatographic Co-elution | Excellent | Generally good, but potential for slight shifts | May differ significantly from the analyte |
Experimental Protocols for Method Validation with this compound
This section outlines a typical experimental protocol for the validation of a bioanalytical method for cortisone quantification using this compound as an internal standard, based on LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of cortisone in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Quality Control (QC) Working Solutions: Prepare at least four levels of QC working solutions (LLOQ, Low, Medium, and High) from a separate analyte stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To an aliquot of blank biological matrix (e.g., plasma, urine), add a small volume of the appropriate cortisone working standard solution (for calibration standards and QCs) and a constant volume of the this compound working solution.
-
Precipitation: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition an SPE column sequentially with methanol and water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.
-
Washing: Wash the column with appropriate solvents to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the column with a suitable elution solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both cortisone and this compound.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experiment | Acceptance Criteria (based on FDA/EMA guidelines) |
| Selectivity | Analyze at least six individual lots of blank biological matrix. | No significant interfering peaks at the retention times of the analyte and IS. |
| Calibration Curve | Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal values (±20% for LLOQ). |
| Accuracy & Precision | Analyze at least five replicates of QC samples at four concentration levels (LLOQ, Low, Mid, High) in at least three separate runs. | Intra- and inter-run precision (%CV) ≤15% (≤20% for LLOQ). Intra- and inter-run accuracy (% bias) within ±15% of nominal values (±20% for LLOQ). |
| Matrix Effect | Analyze blank matrix extracts from at least six different sources, spiked with analyte and IS at low and high concentrations. | The %CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the peak areas of the analyte from extracted samples to those of post-extraction spiked samples at three concentration levels (Low, Mid, High). | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions (bench-top, long-term storage, freeze-thaw cycles) and the stability of stock solutions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizing the Workflow and Regulatory Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical hierarchy of regulatory validation requirements.
Experimental Workflow for Cortisone Analysis
Key Regulatory Validation Parameters
References
- 1. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Determination of M+4 stable isotope labeled cortisone and cortisol in human plasma by microElution solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Cortisone-13C3
Essential guidelines for the safe and compliant disposal of Cortisone-13C3 are critical for maintaining a secure research environment and ensuring environmental protection. As a labeled corticosteroid, often dissolved in methanol for research applications, this compound and its solvent present chemical hazards that necessitate meticulous handling and disposal procedures. Adherence to these protocols is not only a matter of safety but also a requirement under federal and state regulations.
For researchers, scientists, and drug development professionals, understanding the proper disposal pathway for this compound is paramount. The following guide provides a comprehensive, step-by-step operational plan for managing this compound waste streams, from initial handling to final disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazardous Waste Profile of this compound in Methanol
This compound, particularly when in a methanol solution, is classified as hazardous waste due to its flammability and toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard and precautionary statements that underscore the risks associated with this substance.
| Hazard Classification | GHS Hazard Statement (H-phrase) | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[1][2] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[1] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H370 | Causes damage to organs. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of small quantities of this compound, typically found in a research laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound waste, it is imperative to wear appropriate PPE to minimize exposure risks. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A flame-retardant lab coat
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure all sources of ignition, such as open flames and hot surfaces, are removed from the vicinity.
2. Waste Segregation and Collection:
-
Unused or Expired this compound Solution: Collect any unused or expired this compound solution in a designated, clearly labeled hazardous waste container. The container must be compatible with methanol and have a secure, tight-fitting lid.
-
Contaminated Labware: Any labware, such as pipette tips, vials, or syringes, that has come into contact with the this compound solution should be considered contaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol) to remove residual this compound. The rinsate should be collected and treated as hazardous waste.
-
Place the rinsed, non-sharp items in a designated solid hazardous waste container.
-
Dispose of any contaminated needles and syringes in a NIOSH-approved sharps container for hazardous waste.
-
3. Waste Container Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound in Methanol"
-
The associated hazards (e.g., "Flammable," "Toxic")
-
The date of accumulation
4. Storage of Hazardous Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources. Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This waste must be disposed of at a permitted treatment, storage, and disposal facility (TSDF), typically via incineration. Do not pour this compound waste down the drain or dispose of it in regular trash.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA). Some pharmaceuticals may also be regulated as controlled substances by the Drug Enforcement Administration (DEA). It is crucial to adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
